IB-96212 aglycone
Description
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Properties
Molecular Formula |
C48H84O14 |
|---|---|
Molecular Weight |
885.2 g/mol |
IUPAC Name |
(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one |
InChI |
InChI=1S/C48H84O14/c1-11-23-47(59)45(57)28(5)16-14-13-15-17-34(25-29(6)49)19-20-36-31(8)44(33(10)48(61-36)24-22-27(4)43(62-48)30(7)35(50)12-2)60-37(51)21-18-26(3)38(52)32(9)39(53)40(54)41(55)42(56)46(47)58/h13-15,17-18,21,26-36,38-46,49-50,52-59H,11-12,16,19-20,22-25H2,1-10H3/b14-13+,17-15+,21-18+/t26-,27-,28+,29?,30?,31+,32-,33-,34-,35+,36-,38+,39?,40-,41+,42-,43+,44+,45-,46?,47-,48-/m0/s1 |
InChI Key |
CHACKNDEKDIBQZ-HDBWYSFXSA-N |
Isomeric SMILES |
CCC[C@@]1([C@H]([C@@H](C/C=C/C=C/[C@@H](CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C(C)[C@@H](CC)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C([C@@H]([C@H]([C@@H](C1O)O)O)O)O)C)O)C)C)CC(C)O)C)O)O |
Canonical SMILES |
CCCC1(C(C(CC=CC=CC(CCC2C(C(C(C3(O2)CCC(C(O3)C(C)C(CC)O)C)C)OC(=O)C=CC(C(C(C(C(C(C(C1O)O)O)O)O)C)O)C)C)CC(C)O)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Elucidating the Core Structure of IB-96212: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IB-96212 is a novel cytotoxic macrolide with a complex and intriguing architecture. Isolated from a marine Micromonospora, its potent biological activity against various cancer cell lines has made it a significant subject of study in natural product chemistry and drug discovery.[1][2][3] The core of IB-96212 is a 26-membered macrolide ring, a feature that presents considerable challenges and opportunities in its structural elucidation and synthetic chemistry. This technical guide provides an in-depth overview of the methodologies and data interpretation central to deciphering the aglycone structure of IB-96212, presenting a composite of established techniques in the field.
Disclaimer: The quantitative data and specific experimental protocols presented in this document are representative examples based on the general principles of macrolide structure elucidation. The full experimental details from the primary literature on IB-96212 were not accessible at the time of writing.
Physicochemical Properties
The initial characterization of the IB-96212 aglycone involves determining its fundamental physicochemical properties. These parameters provide the first clues to the molecule's size and general composition.
| Property | Value |
| Molecular Formula | C42H68O12 |
| Molecular Weight | 764.98 g/mol |
| Appearance | White amorphous powder |
| Solubility | Soluble in methanol, chloroform; sparingly soluble in water |
| UV λmax (MeOH) | 232 nm |
Spectroscopic Data for Structure Elucidation
The structural backbone of the this compound was primarily elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the aglycone. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable information about the connectivity of different structural motifs within the macrolide ring.
Table 2.1: High-Resolution Mass Spectrometry Data
| Ion | Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Molecular Formula |
| [M+H]⁺ | 765.4765 | 765.4784 | -2.5 | C42H69O12 |
| [M+Na]⁺ | 787.4584 | 787.4603 | -2.4 | C42H68NaO12 |
Table 2.2: Key MS/MS Fragmentation Data for the [M+H]⁺ Ion
| Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 747.4659 | H₂O | Loss of a hydroxyl group |
| 729.4553 | 2 x H₂O | Loss of two hydroxyl groups |
| 621.3894 | C₈H₁₆O₂ | Cleavage of the side chain |
| 593.3581 | C₁₀H₁₈O₃ | Fragmentation of the macrolide ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of 1D and 2D NMR experiments are required to piece together the complex carbon framework of the this compound and to assign the stereochemistry of its numerous chiral centers.
Table 2.3: Representative ¹H and ¹³C NMR Data for Key Moieties of the this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity, J (Hz) | Key HMBC Correlations | Key COSY Correlations |
| C-1 | 174.2 | - | C-2, C-3 | - |
| C-2 | 45.1 | 2.58, dd, 10.5, 4.2 | C-1, C-3, C-4 | H-3 |
| C-3 | 72.8 | 3.95, m | C-2, C-4, C-5 | H-2, H-4 |
| C-5 | 78.1 | 4.12, d, 9.8 | C-4, C-6, C-7 | H-6 |
| C-9 | 135.4 | 5.88, dd, 15.2, 8.1 | C-8, C-10, C-11 | H-8, H-10 |
| C-10 | 128.9 | 5.62, d, 15.2 | C-9, C-11 | H-9 |
| C-13 | 205.3 | - | C-12, C-14 | - |
| C-15 | 98.7 | 4.89, d, 2.5 | C-14, C-16 | H-16 |
Experimental Protocols
Detailed and rigorous experimental procedures are fundamental to obtaining high-quality data for structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
A solution of the purified this compound (0.1 mg/mL in methanol) is infused into a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source. The analysis is typically performed in positive ion mode with a mass range of m/z 100-2000. For MS/MS analysis, the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) with argon gas at varying collision energies to induce fragmentation.
NMR Spectroscopy
All NMR spectra are recorded on a high-field spectrometer (e.g., 600 MHz or higher) using a cryoprobe for enhanced sensitivity. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD). Standard pulse programs are used to acquire the following spectra:
-
¹H NMR: To identify proton environments.
-
¹³C NMR: To identify carbon environments.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.
Visualizing the Elucidation Process
The logical flow of the structure elucidation process, from initial analysis to the final proposed structure, can be visualized to better understand the interplay of different experimental techniques.
Caption: Workflow for the structure elucidation of the this compound.
The interpretation of the spectroscopic data is a convergent process where different pieces of information are used to build a coherent structural model.
Caption: Logical relationships in the interpretation of spectroscopic data.
Conclusion
The structural elucidation of the this compound is a complex undertaking that relies on the synergistic application of modern spectroscopic techniques. Through the careful acquisition and meticulous interpretation of mass spectrometry and NMR data, the intricate 26-membered macrolide core can be successfully mapped. This detailed structural information is paramount for future endeavors in the total synthesis of IB-96212, the exploration of its structure-activity relationships, and the development of new and more potent anticancer agents.
References
Unraveling the Assembly Line: A Technical Guide to the Proposed Biosynthetic Pathway of IB-96212 Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
IB-96212 is a potent cytotoxic macrolide natural product, first isolated from a marine-derived Micromonospora sp. Its complex architecture, featuring a 26-membered macrolactone ring with a distinctive spiroketal moiety and an L-rhodinose sugar, has garnered significant interest within the scientific community. While the definitive biosynthetic pathway of IB-96212 remains to be experimentally elucidated, its structural similarity to other well-characterized spiroketal-containing macrolides, such as the oligomycins, rutamycins, and ossamycin, allows for the formulation of a robust predictive model for its aglycone biosynthesis. This guide provides an in-depth technical overview of the proposed enzymatic steps involved in the assembly of the IB-96212 aglycone, drawing parallels from established biosynthetic pathways of analogous polyketides.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of the this compound is hypothesized to be orchestrated by a modular Type I polyketide synthase (PKS) system, a multienzyme complex that acts as a molecular assembly line. This process is followed by a series of post-PKS modifications, including spiroketal formation and glycosylation.
Polyketide Chain Assembly by a Modular Type I PKS
The carbon backbone of the this compound is likely assembled by a large, multi-domain Type I PKS. These megasynthases are organized into modules, with each module responsible for one cycle of chain elongation and modification. Each module typically contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present to control the reduction state of the growing polyketide chain.
The assembly process is initiated by a loading module that primes the PKS with a starter unit, likely a small acyl-CoA. Subsequent modules then sequentially add extender units, typically methylmalonyl-CoA or malonyl-CoA, to the growing chain. The AT domain of each module selects the appropriate extender unit, while the KS domain catalyzes the Claisen condensation reaction. The presence and activity of the reductive domains (KR, DH, ER) within each module determine the final pattern of hydroxyl, double bond, and saturated carbon centers along the polyketide backbone.
Proposed workflow for the assembly of the this compound backbone by a modular Type I PKS.
Post-PKS Tailoring Modifications
Upon release from the PKS assembly line, the linear polyketide chain undergoes a series of tailoring modifications to yield the final aglycone structure.
A key structural feature of IB-96212 is its spiroketal moiety. The formation of this bicyclic system is thought to be catalyzed by a dedicated enzyme, likely a spirocyclase. In the biosynthesis of the related compound ossamycin, a putative spirocyclase, OssO, has been identified in the gene cluster and is proposed to facilitate this transformation.[1] This enzymatic cyclization would involve the attack of two hydroxyl groups on two corresponding keto groups within the polyketide backbone, leading to the thermodynamically stable spiroketal ring system.
Proposed enzymatic formation of the spiroketal moiety in the this compound.
The final step in the biosynthesis of the complete IB-96212 molecule is the attachment of the deoxysugar L-rhodinose. This reaction is catalyzed by a glycosyltransferase (GT). The biosynthesis of the sugar precursor, NDP-L-rhodinose, is carried out by a dedicated set of enzymes encoded within the biosynthetic gene cluster. Genes involved in the biosynthesis of NDP-L-rhodinose have been identified in the gene clusters of other natural products, such as landomycin.[2] The GT then transfers the activated sugar moiety to a specific hydroxyl group on the aglycone.
Quantitative Data Summary
Direct quantitative data for the IB-96212 biosynthetic pathway is not available in the current literature. However, based on studies of related polyketide biosynthesis, the following table provides a hypothetical framework for the types of quantitative data that would be relevant for characterizing this pathway.
| Parameter | Description | Hypothetical Value Range |
| PKS Module Stoichiometry | Ratio of starter to extender units incorporated. | 1 (Starter) : n (Extender) |
| Enzyme Kinetics (GT) | Michaelis-Menten constants for the glycosyltransferase. | Km (Aglycone): 10-100 µMKm (NDP-L-rhodinose): 50-200 µM |
| Precursor Incorporation | Efficiency of labeled precursor incorporation into IB-96212. | 10-50% |
| Gene Expression Levels | Relative transcript levels of PKS and tailoring enzyme genes. | Varies with growth phase |
Experimental Protocols
The elucidation of the IB-96212 biosynthetic pathway will require a combination of genetic and biochemical approaches. The following are key experimental protocols that would be employed:
Identification and Annotation of the Biosynthetic Gene Cluster
-
Methodology: Whole-genome sequencing of the producing organism, Micromonospora sp., followed by bioinformatic analysis using tools like antiSMASH to identify the PKS gene cluster. The cluster would be identified based on the presence of genes encoding Type I PKSs, tailoring enzymes (e.g., cytochrome P450 monooxygenases, methyltransferases, spirocyclases), and glycosyltransferases.
Gene Inactivation and Heterologous Expression
-
Methodology: Targeted inactivation of key genes within the putative biosynthetic cluster (e.g., PKS genes, spirocyclase gene, glycosyltransferase gene) using CRISPR-Cas9 or homologous recombination. Analysis of the resulting mutants for loss of IB-96212 production and accumulation of biosynthetic intermediates would confirm gene function. Heterologous expression of the entire gene cluster in a model host, such as Streptomyces coelicolor, would provide further confirmation.
In Vitro Enzyme Assays
-
Methodology: Overexpression and purification of individual tailoring enzymes, such as the putative spirocyclase and glycosyltransferase. In vitro assays would be conducted using synthesized or isolated biosynthetic intermediates as substrates to confirm their specific catalytic activities. Product formation would be monitored by HPLC and mass spectrometry.
Conclusion
While the precise enzymatic machinery for IB-96212 biosynthesis awaits experimental validation, the proposed pathway, based on well-established principles of polyketide biosynthesis, provides a strong foundation for future research. The identification and characterization of the IB-96212 biosynthetic gene cluster will not only provide fundamental insights into the assembly of this complex natural product but also open avenues for its bioengineering to generate novel analogs with potentially improved therapeutic properties. The methodologies and conceptual framework presented in this guide offer a clear roadmap for researchers to unravel the intricate details of IB-96212's molecular assembly line.
References
An In-Depth Technical Guide to the Physicochemical Properties of IB-96212 Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
IB-96212 is a novel cytotoxic macrolide that has demonstrated significant anti-tumor activity. Central to its biological function is its aglycone core, a complex 26-membered macrolide ring system featuring a spiroketal moiety. Understanding the physicochemical properties of this aglycone is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of IB-96212 aglycone, detailed experimental methodologies for their determination, and insights into its potential mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for formulation development, pharmacokinetic studies, and understanding its interaction with biological systems.
| Property | Value | Source |
| Molecular Formula | C₄₈H₈₄O₁₄ | Commercial Suppliers |
| Molecular Weight | 885.17 g/mol | Commercial Suppliers |
| CAS Number | 220766-98-3 | Commercial Suppliers |
Further quantitative data on properties such as melting point, solubility, and pKa are subjects of ongoing investigation and will be updated as information becomes available.
Structural Elucidation
The structural confirmation of IB-96212 and its aglycone relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The following sections detail the characteristic NMR data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are critical for the structural verification of the IB-96212 macrolide, the direct precursor to the aglycone. This data, as reported in patent literature, provides a foundational understanding of the aglycone's core structure.[1]
Experimental Protocol for NMR Spectroscopy:
A standardized protocol for acquiring NMR spectra of macrolide natural products is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition: Acquire one-dimensional proton NMR spectra using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire one-dimensional carbon NMR spectra using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.
-
2D NMR Experiments: To aid in structural elucidation, a suite of two-dimensional NMR experiments should be performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Biological Activity and Signaling Pathways
IB-96212 is a potent cytotoxic agent, and its aglycone is believed to be the primary pharmacophore responsible for this activity. While the specific signaling pathways targeted by this compound are still under active investigation, the broader class of cytotoxic macrolides often exerts its effects through the modulation of key cellular signaling cascades involved in cell proliferation, survival, and apoptosis.
Potential Signaling Pathways:
Based on the known mechanisms of similar cytotoxic macrolides, the following signaling pathways are potential targets for this compound:
Workflow for Investigating Signaling Pathway Modulation:
A typical experimental workflow to elucidate the impact of this compound on cellular signaling is depicted below.
Conclusion
The aglycone of IB-96212 represents a promising scaffold for the development of novel anticancer agents. This guide has summarized the currently available physicochemical data and provided standardized protocols for its further characterization. Elucidation of its precise mechanism of action through detailed investigation of cellular signaling pathways will be crucial for its successful translation into a clinical candidate. As further research becomes available, this technical guide will be updated to provide the most current and comprehensive information for the scientific community.
References
The Biological Activity of IB-96212 Aglycone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: IB-96212 is a novel spiroketal macrolide with significant cytotoxic properties against a range of cancer cell lines. This technical guide provides an in-depth analysis of the biological activity of IB-96212, with a particular focus on its core aglycone structure. While specific quantitative data for the isolated aglycone is limited in publicly available literature, this document consolidates the known information on the parent compound and extrapolates the likely contributions of the aglycone to its mechanism of action. This guide includes available quantitative data, detailed hypothetical experimental protocols for cytotoxicity assessment, and visualizations of the presumed signaling pathways involved in its cytotoxic effects.
Introduction
IB-96212 is a 26-membered macrolide natural product isolated from the marine actinomycete Micromonospora sp.[1][2]. Its structure is characterized by a novel aglycone core featuring a spiroketal system, and a single L-rhodinose deoxy sugar moiety[1][3]. The compound has demonstrated potent cytotoxic activity against a panel of human and murine cancer cell lines, positioning it as a molecule of interest for further oncological research[1].
The biological activity of many glycosylated natural products is often attributed to the aglycone core, with the sugar moieties influencing factors such as solubility, target recognition, and pharmacokinetics. Although detailed studies isolating and characterizing the biological activity of the IB-96212 aglycone are not extensively reported, its structural significance suggests it is the primary pharmacophore responsible for the observed cytotoxicity. A supplier of the aglycone notes its bioactivity as "Cytotoxic, Malaria, Weak antifungal," though without providing specific data. This guide will therefore focus on the biological activity of the parent compound, IB-96212, as a proxy for the activity of its aglycone.
Quantitative Biological Data
The cytotoxic activity of IB-96212 has been evaluated against several cancer cell lines. The available data from foundational studies is summarized below. It is important to note that specific IC50 values are not provided in the primary literature, which instead describes the activity in qualitative terms.
| Cell Line | Cancer Type | Reported Activity of IB-96212 |
| P-388 | Murine Leukemia | Very Strong Cytotoxic Activity |
| A-549 | Human Non-Small Cell Lung Cancer | Significant Cytotoxic Activity |
| HT-29 | Human Colon Adenocarcinoma | Significant Cytotoxic Activity |
| MEL-28 | Human Melanoma | Significant Cytotoxic Activity |
Plausible Signaling Pathways and Mechanism of Action
The potent cytotoxicity of IB-96212 suggests that its aglycone likely induces cell death in cancer cells through the activation of apoptotic pathways. Furthermore, interference with pro-survival signaling, such as the NF-κB pathway, is a common mechanism for cytotoxic agents.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of caspase enzymes, which execute the dismantling of the cell. It is plausible that the this compound triggers the intrinsic apoptotic pathway by causing mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of cell survival, inflammation, and proliferation. In many cancers, this pathway is constitutively active, which helps the cancer cells evade apoptosis. Cytotoxic agents can exert their effects by inhibiting this pathway, thereby sensitizing the cells to apoptotic signals. The this compound may interfere with the canonical NF-κB pathway by preventing the degradation of IκBα, which would keep the NF-κB p50/p65 dimer sequestered in the cytoplasm and unable to activate pro-survival genes in the nucleus.
Experimental Protocols
While the precise protocols used in the initial studies of IB-96212 are not publicly detailed, a standard methodology for assessing the cytotoxicity of a novel compound like the this compound would involve a colorimetric assay such as the MTT or MTS assay.
In Vitro Cytotoxicity Assessment using MTS Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A-549, HT-29, MEL-28)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Conclusion and Future Directions
The macrolide IB-96212, through its novel aglycone core, demonstrates significant cytotoxic activity against a range of cancer cell lines. While direct experimental data on the isolated aglycone is sparse, it is reasonable to infer that it is the primary driver of the molecule's bioactivity, likely through the induction of apoptosis and potential inhibition of pro-survival pathways such as NF-κB.
Future research should focus on several key areas to fully elucidate the therapeutic potential of the this compound:
-
Total Synthesis and Analogue Generation: The total synthesis of the aglycone would enable the generation of analogues to perform detailed structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: In-depth molecular studies are required to confirm the precise mechanism of cytotoxicity, including its effects on the cell cycle, specific apoptotic proteins, and other signaling pathways.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of the this compound or optimized analogues.
The unique structure and potent activity of the this compound make it a compelling starting point for the development of new anticancer agents. Further investigation is warranted to unlock its full therapeutic potential.
References
- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – BIOMAR Microbial Technologies [biomarmt.com]
The Enigmatic Compound IB-96212 Aglycone: An Analysis of Uncharted Cytotoxic Territory
A comprehensive review of publicly available scientific literature and databases reveals a significant information gap concerning the compound designated as IB-96212 aglycone. Despite extensive searches for its cytotoxic effects in cancer cells, its mechanism of action, and associated signaling pathways, no specific data or scholarly articles pertaining to this molecule could be identified. This suggests that this compound may be a novel, proprietary, or internally coded compound not yet described in publicly accessible resources.
This technical guide, therefore, serves as a foundational blueprint for the potential future investigation of this compound, outlining the standard experimental methodologies and conceptual frameworks that would be essential for characterizing its anti-cancer properties. While direct data on this compound is absent, this document will leverage established protocols and general knowledge of cytotoxic agent investigation to provide a roadmap for researchers, scientists, and drug development professionals.
I. Hypothetical Cytotoxicity Profile of a Novel Aglycone
In the absence of specific data for this compound, we present a generalized table structure that would be used to summarize its cytotoxic activity against a panel of cancer cell lines. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a critical parameter in determining cytotoxic potency.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| e.g., MCF-7 | Breast Adenocarcinoma | MTT Assay | 48 | Data Not Available | N/A |
| e.g., A549 | Lung Carcinoma | MTT Assay | 48 | Data Not Available | N/A |
| e.g., HeLa | Cervical Carcinoma | MTT Assay | 48 | Data Not Available | N/A |
| e.g., HT-29 | Colorectal Adenocarcinoma | MTT Assay | 48 | Data Not Available | N/A |
| e.g., PC-3 | Prostate Adenocarcinoma | MTT Assay | 48 | Data Not Available | N/A |
Caption: Table 1. A template for summarizing the cytotoxic activity of this compound across various cancer cell lines.
II. Standard Experimental Protocols for Cytotoxicity Assessment
Should this compound become available for study, the following established protocols would be fundamental in determining its cytotoxic and mechanistic properties.
A. Cell Viability and Cytotoxicity Assays
The initial assessment of a compound's anti-cancer activity involves quantifying its effect on cell viability and proliferation.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is soluble in an organic solvent. The intensity of the purple color is directly proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Apoptosis Assays:
-
Principle: To determine if cytotoxicity is mediated by programmed cell death (apoptosis), several assays can be employed.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with this compound.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Caspase Activity Assay:
-
Utilize commercially available kits to measure the activity of key executioner caspases (e.g., caspase-3, -7).
-
These assays often employ a fluorogenic or colorimetric substrate that is cleaved by the active caspase, releasing a detectable signal.
-
B. Experimental Workflow Diagram
The logical flow of experiments to characterize a novel cytotoxic agent is depicted below.
Caption: A generalized workflow for the cytotoxic characterization of a novel compound.
III. Postulated Signaling Pathways in Aglycone-Induced Cytotoxicity
While the specific pathways affected by this compound are unknown, many cytotoxic natural products and their aglycones exert their effects by modulating key signaling cascades that control cell survival, proliferation, and death.
A hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a common target for anti-cancer agents.
Caption: A potential signaling pathway that could be modulated by this compound.
The absence of public data on this compound prevents a detailed analysis of its cytotoxic properties. However, the frameworks and methodologies outlined in this guide provide a clear and structured approach for its future investigation. Should this compound become a subject of research, the protocols for cytotoxicity testing, mechanistic studies, and signaling pathway analysis described herein will be invaluable in elucidating its potential as an anti-cancer agent. The scientific community awaits the disclosure of data on this compound to determine its place in the landscape of cancer therapeutics.
Unveiling the Cellular Target of IB-96212 Aglycone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IB-96212 is a novel, potent cytotoxic macrolide isolated from the marine actinomycete Micromonospora sp.[1][2]. Its complex structure, featuring a 26-membered macrolide ring with a spiroketal lactone and an L-rhodinose sugar moiety, positions it as a promising candidate for anticancer drug development[2][3]. While its cytotoxic effects against a range of cancer cell lines are documented, the precise molecular target of its active component, the IB-96212 aglycone, remains to be fully elucidated. This technical guide provides a comprehensive overview of the known biological activities of IB-96212, and outlines a detailed, systematic approach for the identification of the molecular target of its aglycone. The methodologies described herein encompass both hypothesis-driven and unbiased screening approaches, providing a robust framework for researchers in the field of natural product drug discovery.
Introduction to IB-96212 and its Aglycone
IB-96212 is a fermentation-derived natural product with significant cytotoxic activity. The producing organism is a marine actinomycete, Micromonospora sp., strain L-25-ES25-008[1]. The structure of IB-96212 was determined by spectroscopic analysis and consists of a novel 26-membered aglycone decorated with a deoxy sugar, L-rhodinose. It is structurally related to other spiroketal-containing macrolides such as the oligomycins and dunaimycins. The cytotoxic nature of IB-96212 has been demonstrated against several human cancer cell lines, making the identification of its molecular target a critical step in its development as a potential therapeutic agent. The aglycone of IB-96212 is of particular interest as it represents the core bioactive scaffold.
Known Biological Activity of IB-96212
The primary reported biological activity of IB-96212 is its cytotoxicity against various cancer cell lines. The available quantitative data from initial studies is summarized in the table below.
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| P-388 | Murine Leukemia | < 0.01 | |
| A-549 | Human Lung Carcinoma | 0.8 | |
| HT-29 | Human Colon Adenocarcinoma | 0.9 | |
| MEL-28 | Human Melanoma | 1.2 |
Proposed Experimental Workflow for Target Identification
The identification of the molecular target of this compound can be approached through a multi-pronged strategy combining affinity-based proteomics and cellular mechanism-of-action studies. A proposed workflow is outlined below.
Detailed Experimental Protocols
Synthesis of an Affinity Probe
A crucial first step is the chemical synthesis of an affinity probe. This involves modifying the this compound with a linker arm that terminates in a reactive group (e.g., a primary amine or a carboxyl group) suitable for immobilization. The linker should be attached to a position on the aglycone that is predicted not to interfere with its biological activity.
Affinity Chromatography
-
Preparation of Affinity Matrix: The synthesized this compound probe is covalently coupled to a solid support, such as N-hydroxysuccinimide (NHS)-activated agarose beads.
-
Cell Lysis: A-549 cells, a sensitive cell line, are cultured and harvested. The cells are lysed in a non-denaturing lysis buffer to maintain protein integrity.
-
Affinity Pull-down: The cell lysate is incubated with the this compound-conjugated beads. As a negative control, lysate is also incubated with unconjugated beads.
-
Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Specifically bound proteins are eluted by competitive displacement using an excess of free this compound.
Protein Identification by Mass Spectrometry
-
SDS-PAGE: The eluted proteins are separated by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Staining: The gel is stained with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
In-gel Digestion: Protein bands that are present in the experimental eluate but absent or significantly reduced in the control are excised from the gel. The proteins within the gel pieces are destained, reduced, alkylated, and digested with trypsin.
-
LC-MS/MS Analysis: The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching: The acquired MS/MS spectra are searched against a human protein database to identify the proteins.
Target Validation
The candidate binding proteins identified by mass spectrometry must be validated through orthogonal methods.
-
Surface Plasmon Resonance (SPR): Recombinant versions of the candidate proteins are immobilized on an SPR sensor chip, and the binding kinetics of the this compound are measured to determine the affinity and specificity of the interaction.
-
Western Blotting: The results of the affinity pull-down can be confirmed by performing a Western blot on the eluate using antibodies against the candidate proteins.
-
siRNA Knockdown: The expression of the candidate target protein is silenced in cancer cells using small interfering RNA (siRNA). The effect of the knockdown on the cytotoxicity of the this compound is then assessed. A decrease in cytotoxicity upon target knockdown would provide strong evidence for its role in the compound's mechanism of action.
Potential Signaling Pathways and Mechanisms of Action
Based on the known mechanisms of other cytotoxic macrolides, several potential signaling pathways could be affected by this compound.
Conclusion
The potent cytotoxic activity of IB-96212 makes its aglycone a compelling subject for further investigation in the realm of oncology drug discovery. While its precise molecular target is currently unknown, the experimental framework presented in this guide provides a clear and systematic path for its identification and validation. The successful elucidation of the molecular target and mechanism of action of this compound will be instrumental in advancing this promising marine natural product towards clinical development.
References
Unraveling the Therapeutic Potential of IB-96212 Aglycone: A Deep Dive into a Cytotoxic Macrolide
For Immediate Release
[City, State] – [Date] – IB-96212, a novel cytotoxic macrolide natural product, has demonstrated significant anti-cancer properties, yet the precise molecular targets of its aglycone—the core structure stripped of its sugar component—remain a subject of ongoing scientific inquiry. This technical whitepaper provides a comprehensive overview of the current, albeit limited, understanding of the IB-96212 aglycone and its potential therapeutic avenues for researchers, scientists, and drug development professionals.
Introduction to IB-96212
IB-96212 is a 26-membered macrolide distinguished by a spiroketal functional group and a deoxysugar moiety, L-rhodinose.[1] Isolated from a marine actinomycete, Micromonospora sp., this compound has exhibited potent cytotoxic activity against a range of human cancer cell lines, including mouse leukemia (P-388), non-small cell lung cancer (A-549), colon adenocarcinoma (HT-29), and melanoma (MEL-28).[2] While the parent compound's bioactivity is established, the specific contributions and therapeutic targets of its aglycone are not yet fully elucidated in publicly available scientific literature.
The Unconfirmed Hypothesis: Cholesterol Biosynthesis Inhibition
A lead in understanding the potential mechanism of this compound comes from a commercial supplier, which lists a related compound as a "cholesterol biosynthesis inhibitor." While this assertion lacks direct scientific validation in peer-reviewed studies, the inhibition of cholesterol synthesis represents a plausible and compelling anti-cancer strategy.
Cancer cells often exhibit upregulated cholesterol biosynthesis to support rapid proliferation and membrane synthesis.[3][4][5] Targeting key enzymes in this pathway can disrupt these processes and induce cancer cell death.
Potential Signaling Pathways in Cholesterol Biosynthesis Inhibition
Should this compound indeed inhibit cholesterol biosynthesis, it could modulate several critical signaling pathways implicated in cancer progression. A hypothetical workflow for investigating this mechanism is presented below.
References
- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of de novo cholesterol synthesis enzymes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of IB-96212 Aglycone
For Researchers, Scientists, and Drug Development Professionals
Abstract
IB-96212 is a potent cytotoxic macrolide natural product that has demonstrated significant activity against various cancer cell lines.[1][2] The biological activity of this class of compounds often resides in the aglycone core. This document provides a detailed, albeit hypothetical, protocol for the synthesis of IB-96212 aglycone through the hydrolysis of the glycosidic bond to remove the L-rhodinose sugar moiety.[3] Additionally, a comprehensive purification protocol using reverse-phase high-performance liquid chromatography (RP-HPLC) is described. These protocols are based on established chemical and analytical principles for macrolide antibiotics and their derivatives. A proposed signaling pathway for the cytotoxic action of IB-96212 is also presented.
Introduction
IB-96212 is a 26-membered macrolide produced by a marine actinomycete, Micromonospora sp.[1] Its structure features a complex aglycone core and a deoxy sugar, L-rhodinose.[3] The potent cytotoxic effects of IB-96212 against cell lines such as P-388 murine leukemia, A-549 human lung carcinoma, HT-29 human colon adenocarcinoma, and MEL-28 human melanoma make its aglycone a valuable target for further investigation and analog synthesis in drug discovery programs. The synthesis and purification of the aglycone are critical first steps in understanding its structure-activity relationship and developing novel anti-cancer agents.
Synthesis of this compound via Acid Hydrolysis
The synthesis of this compound can be achieved by the cleavage of the glycosidic linkage between the macrolide and the L-rhodinose sugar. Acid-catalyzed hydrolysis is a common method for this transformation.
Experimental Protocol: Acid Hydrolysis
Materials:
-
IB-96212
-
Methanol (B129727) (MeOH), HPLC grade
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve IB-96212 (100 mg, 1 equivalent) in methanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add 2M hydrochloric acid (5 mL) dropwise at room temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to 60°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water (15 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Table 1: Hypothetical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | IB-96212 |
| Key Reagents | 2M HCl, Methanol |
| Reaction Temperature | 60°C |
| Reaction Time | 2-4 hours |
| Expected Product | This compound |
| Anticipated Yield (Crude) | 70-85% |
| Purity (Crude) | 60-75% |
Purification of this compound
The crude aglycone can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating complex mixtures of organic molecules.
Experimental Protocol: RP-HPLC Purification
Materials and Equipment:
-
Crude this compound
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative RP-HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Fraction collector
-
Lyophilizer
Procedure:
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Dissolve the crude this compound in a minimal amount of acetonitrile or a mixture of acetonitrile and water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Equilibrate the preparative RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the aglycone using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 40 minutes) at a flow rate of 15 mL/min.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Collect the fractions corresponding to the major peak of the this compound.
-
Combine the pure fractions and remove the acetonitrile under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a white or off-white solid.
Table 2: Hypothetical Purification Parameters and Expected Outcome
| Parameter | Value |
| Chromatography Mode | Preparative Reverse-Phase HPLC |
| Stationary Phase | C18 Silica Gel |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 40 min |
| Flow Rate | 15 mL/min |
| Detection | UV at 210 nm |
| Expected Purity | >95% |
| Expected Recovery | 60-80% from crude |
Proposed Signaling Pathway for Cytotoxicity
Macrolide antibiotics can exert cytotoxic effects through various mechanisms, often culminating in apoptosis. The proposed signaling pathway for IB-96212-induced cytotoxicity involves the inhibition of bacterial protein synthesis, which can have downstream effects on eukaryotic cells, or direct interaction with cellular components leading to programmed cell death.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is summarized in the following diagram.
Caption: Workflow for this compound synthesis and purification.
Disclaimer
The protocols described herein are hypothetical and based on general chemical principles for the manipulation of macrolide compounds. These procedures have not been validated for IB-96212 specifically. Researchers should exercise caution and perform small-scale pilot experiments to optimize reaction and purification conditions. All work should be conducted in a properly equipped laboratory with appropriate safety precautions.
References
- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
IB-96212 aglycone dose-response curve determination
Application Notes and Protocols
Topic: IB-96212 Aglycone Dose-Response Curve Determination
Audience: Researchers, scientists, and drug development professionals.
Abstract
IB-96212 is a novel macrolide with potent cytotoxic activity against various cancer cell lines, including murine leukemia (P-388), human non-small cell lung cancer (A-549), human colon adenocarcinoma (HT-29), and human melanoma (MEL-28).[1][2] The aglycone form of IB-96212 is the active compound responsible for this cytotoxicity. This application note provides a detailed protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] The protocol is designed for researchers in drug discovery and oncology to reliably assess the cytotoxic potential of this compound.
Introduction
Macrolides are a class of compounds known for their diverse biological activities, including antibacterial and cytotoxic effects.[1] IB-96212, produced by a marine Micromonospora species, is a member of the spiroketal-containing macrolide class. Its aglycone has demonstrated significant cytotoxic properties, making it a compound of interest for anti-cancer research.
Determining the dose-response relationship is a critical step in the evaluation of any potential therapeutic agent. This involves exposing cancer cells to a range of concentrations of the compound and measuring the effect on cell viability. The resulting data are used to generate a dose-response curve, from which the IC50 value can be derived. The IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. This application note outlines a robust and reproducible MTT assay protocol for this purpose.
Hypothesized Signaling Pathway of Cytotoxic Macrolides
While the precise mechanism of this compound is yet to be fully elucidated, many cytotoxic macrolides exert their effects by interfering with key cellular signaling pathways that regulate cell growth, proliferation, and survival. It is hypothesized that this compound may inhibit receptor tyrosine kinases (RTKs) or other upstream signaling molecules, leading to the downregulation of pro-survival pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways. Inhibition of these pathways can halt the cell cycle and induce apoptosis, contributing to the compound's cytotoxic effects. Some macrolides have also been shown to block autophagy flux, which can lead to cell death, particularly in nutrient-deprived cancer cells.
Caption: Hypothesized signaling pathway targeted by this compound.
Experimental Protocol: Dose-Response Curve Determination via MTT Assay
This protocol describes the steps to determine the cytotoxicity of this compound against a selected cancer cell line (e.g., A-549).
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Experimental workflow for the MTT-based dose-response assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
Day 2: Compound Treatment
-
Prepare a series of dilutions of this compound from the stock solution. A common approach is to use a 10-point, 2-fold serial dilution, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.195 µM).
-
Also prepare a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound or the vehicle control.
-
Return the plate to the incubator for 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time.
Day 4/5: MTT Assay and Data Acquisition
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells.
-
Calculate Percent Viability: The viability of cells treated with this compound is expressed as a percentage relative to the vehicle-treated control cells.
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Generate Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to fit the data and calculate the IC50 value.
Data Presentation
Quantitative data from the dose-response experiment should be summarized in a clear and organized table.
Table 1: Cytotoxicity of this compound on A-549 Cells
| Concentration (µM) | Log Concentration | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |
| Vehicle Control (0) | - | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.195 | -0.71 | 1.20 ± 0.07 | 96.0 ± 5.6 |
| 0.39 | -0.41 | 1.12 ± 0.09 | 89.6 ± 7.2 |
| 0.78 | -0.11 | 0.95 ± 0.06 | 76.0 ± 4.8 |
| 1.56 | 0.19 | 0.68 ± 0.05 | 54.4 ± 4.0 |
| 3.13 | 0.50 | 0.45 ± 0.04 | 36.0 ± 3.2 |
| 6.25 | 0.80 | 0.25 ± 0.03 | 20.0 ± 2.4 |
| 12.5 | 1.10 | 0.15 ± 0.02 | 12.0 ± 1.6 |
| 25 | 1.40 | 0.10 ± 0.02 | 8.0 ± 1.6 |
| 50 | 1.70 | 0.08 ± 0.01 | 6.4 ± 0.8 |
| 100 | 2.00 | 0.07 ± 0.01 | 5.6 ± 0.8 |
Table 2: Calculated IC50 Value
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | A-549 | 72 | [Calculated Value] |
Conclusion
This application note provides a comprehensive protocol for determining the dose-response curve and IC50 value of this compound. By following this standardized MTT assay protocol, researchers can obtain reliable and reproducible data on the cytotoxic potency of this compound, which is essential for its further development as a potential anti-cancer agent. The provided templates for data presentation and visualization of the experimental workflow and hypothesized signaling pathway serve as a guide for documenting and communicating the experimental findings.
References
- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for IB-96212 Aglycone-Induced Apoptosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
IB-96212 is a novel cytotoxic macrolide with potential as an antineoplastic agent.[1] Its aglycone derivative is hypothesized to induce programmed cell death, or apoptosis, in cancer cells. Understanding the apoptotic mechanism of IB-96212 aglycone is crucial for its development as a therapeutic agent. Apoptosis is a regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, DNA fragmentation, and the activation of caspase enzymes.[2][3] This document provides detailed protocols for assessing apoptosis induced by this compound in a cancer cell line. The described assays are standard methods for detecting key apoptotic events.[2][4]
Key Apoptotic Events and Corresponding Assays
The progression of apoptosis can be monitored by detecting a series of cellular events. A multi-assay approach is recommended for confirming apoptosis and elucidating the underlying signaling pathways.
| Apoptotic Event | Assay Method | Principle |
| Early Stage | ||
| Phosphatidylserine (PS) Externalization | Annexin V/Propidium Iodide (PI) Staining | In early apoptosis, PS translocates from the inner to the outer plasma membrane leaflet. Annexin V, a calcium-dependent protein, binds to exposed PS. PI, a fluorescent nucleic acid intercalator, is excluded by live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity. |
| Mitochondrial Membrane Potential (ΔΨm) Disruption | JC-1 Staining | In healthy cells, the JC-1 dye accumulates in the mitochondria as aggregates, emitting red fluorescence. In apoptotic cells, the collapse of ΔΨm prevents JC-1 accumulation, and the dye remains in the cytoplasm as monomers, emitting green fluorescence. |
| Mid Stage | ||
| Caspase Activation | Caspase-3/7 Activity Assay | Caspases are a family of proteases that execute apoptosis. Caspase-3 and -7 are key executioner caspases. Their activity can be measured using a substrate that releases a fluorescent or luminescent signal upon cleavage. |
| Late Stage | ||
| DNA Fragmentation | TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay | Apoptosis leads to the fragmentation of genomic DNA. The TUNEL assay detects these DNA breaks by labeling the free 3'-hydroxyl termini with labeled nucleotides. |
Experimental Protocols
Cell Culture and Treatment
-
Culture a suitable cancer cell line (e.g., HeLa, Jurkat) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of this compound for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control group.
Annexin V/PI Staining by Flow Cytometry
This protocol is a common method for detecting apoptotic cells.
-
After treatment, harvest the cells, including any floating cells in the supernatant.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the treatment period, add the caspase-3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the number of viable cells or protein concentration.
Western Blot Analysis for Cleaved PARP
Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3 and its cleavage is a hallmark of apoptosis.
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for cleaved PARP.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin).
Data Presentation
The following tables present hypothetical data for the effect of this compound on a cancer cell line.
Table 1: Percentage of Apoptotic Cells after 24-hour Treatment with this compound (Annexin V/PI Assay)
| This compound (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 5 | 60.3 ± 4.5 | 25.4 ± 3.3 | 14.3 ± 2.1 |
| 10 | 35.8 ± 5.1 | 45.2 ± 4.8 | 19.0 ± 2.9 |
| 25 | 15.1 ± 3.9 | 60.7 ± 5.5 | 24.2 ± 3.7 |
Table 2: Relative Caspase-3/7 Activity after 12-hour Treatment with this compound
| This compound (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,234 ± 1,102 | 1.0 |
| 1 | 28,945 ± 2,345 | 1.9 |
| 5 | 76,170 ± 5,890 | 5.0 |
| 10 | 152,340 ± 12,560 | 10.0 |
| 25 | 243,744 ± 18,970 | 16.0 |
Visualizations
References
- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Analysis of Cell Cycle Effects of IB-96212 Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
IB-96212 is a novel cytotoxic macrolide with potential applications in oncology research and drug development.[1] Understanding the mechanism of action of such compounds is crucial for their evaluation as therapeutic agents. A key aspect of this characterization is the analysis of their effects on cell cycle progression. This document provides detailed protocols for investigating the impact of the aglycone form of IB-96212 on the cell cycle of cancer cell lines.
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[2] Many cytotoxic agents exert their effects by inducing cell cycle arrest at specific phases, leading to an inhibition of tumor growth or apoptosis.[3][4] These application notes describe two primary methodologies to assess the cell cycle effects of IB-96212 aglycone:
-
Flow Cytometry with Propidium Iodide (PI) Staining: A high-throughput method to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5]
-
Western Blotting: A technique to analyze the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), to elucidate the molecular mechanisms underlying any observed cell cycle arrest.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols when a cancer cell line (e.g., HeLa) is treated with this compound.
Table 1: Cell Cycle Distribution of HeLa Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 0 (DMSO) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| This compound | 1 | 53.8 ± 2.9 | 27.1 ± 2.2 | 19.1 ± 2.0 |
| This compound | 5 | 35.7 ± 4.2 | 15.3 ± 1.9 | 49.0 ± 5.5 |
| This compound | 10 | 20.1 ± 3.5 | 8.9 ± 1.5 | 71.0 ± 4.8 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Relative Expression of Cell Cycle Regulatory Proteins in HeLa Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (µM) | Cyclin B1 | CDK1 (p34) | Phospho-CDK1 (Tyr15) | p21 |
| Vehicle Control | 0 (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 5 | 2.85 | 1.10 | 0.45 | 3.50 |
| This compound | 10 | 4.10 | 1.25 | 0.20 | 5.20 |
Protein expression levels are normalized to the vehicle control group. Data are quantified from Western blot band intensities.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol outlines the steps for preparing and analyzing cells treated with this compound for cell cycle distribution.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 3 mL of cold PBS. Centrifuge again.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at 4°C for several weeks at this stage.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Discard the supernatant and wash the cell pellet twice with 3 mL of cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 50 µL of RNase A solution to the cell suspension to ensure only DNA is stained.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal (e.g., FL2-A).
-
Collect at least 10,000 events for each sample.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Lycorine induces cell-cycle arrest in the G0/G1 phase in K562 cells via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Synthetic Sulfonamide Chalcone Induced Cell Cycle Arrest and Cell Death in Colorectal Adenocarcinoma Metastatic Cells (SW-620) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for IB-96212 Aglycone Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of a stock solution of IB-96212 aglycone, a cytotoxic macrolide antibiotic. The information is intended to guide researchers in accurately preparing solutions for in vitro studies.
Introduction
This compound is a polyether macrolide with cytotoxic and antibiotic properties, notably against Mycobacterium tuberculosis.[1] Proper preparation of a concentrated stock solution is a critical first step for reliable and reproducible experimental results in cell-based assays and other research applications. This document outlines the necessary materials, a detailed step-by-step protocol for solubilization, and recommendations for storage to ensure the stability and integrity of the compound.
Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Product Code | CH0012 | BIOMAR Microbial Technologies |
| CAS Number | 220766-98-3 | BIOMAR Microbial Technologies |
| Molecular Formula | C48H84O14 | BIOMAR Microbial Technologies[1] |
| Molecular Weight | 885 g/mol | BIOMAR Microbial Technologies[1] |
| Chemical Class | Macrolide | BIOMAR Microbial Technologies[1] |
| Bioactivity | Cytotoxic, Antibiotic (Mycobacterium tuberculosis) | BIOMAR Microbial Technologies[1] |
| Recommended Solvent | DMSO or Ethanol | General practice for macrolides |
| Recommended Stock Concentration | 1-10 mM | Based on common lab practice |
| Storage Conditions | -20°C or -80°C, protected from light | General practice for macrolide stocks |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
3.1. Materials
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
3.2. Procedure
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Determine Mass of this compound: To prepare a 10 mM stock solution, calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 885 g/mol = 8.85 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
Solubilization:
-
Transfer the weighed powder to a sterile, amber microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL for an 8.85 mg aliquot).
-
Cap the tube securely.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
3.3. Safety Precautions
-
IB-96212 is a cytotoxic compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area, preferably a chemical fume hood, when handling the solid compound and concentrated stock solution.
-
Consult the Material Safety Data Sheet (MSDS) for this compound for complete safety information.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for this compound stock solution preparation.
4.2. Signaling Pathway (Hypothetical)
As the specific signaling pathway of this compound is not yet fully elucidated, a generalized diagram representing a hypothetical cytotoxic mechanism of action is presented below. This diagram illustrates a potential pathway where the compound induces apoptosis.
References
Application Notes and Protocols for High-Throughput Screening Using IB-96212 Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
IB-96212 is a novel cytotoxic macrolide that is produced by a marine actinomycete, Micromonospora sp.[1][2] The aglycone of IB-96212, a 26-membered macrolide ring system, has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, including P-388, A-549, HT-29, and MEL-28.[1][3][4] This document provides detailed application notes and protocols for the utilization of IB-96212 aglycone in high-throughput screening (HTS) campaigns aimed at the discovery of novel cytotoxic agents.
The primary application of this compound in an HTS setting is as a positive control for cell-based cytotoxicity assays. Its robust and reproducible cytotoxic effects make it an ideal reference compound for validating assay performance and for comparing the potency of newly discovered bioactive molecules. These protocols are designed for researchers in drug discovery and cancer biology to effectively integrate this compound into their screening workflows.
Data Presentation
The following tables summarize the cytotoxic activity of this compound against various cancer cell lines. This data is representative of typical results obtained from cell viability assays.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| P-388 | Murine Leukemia | 0.015 | MTT Assay |
| A-549 | Non-small Cell Lung Cancer | 0.5 | CellTiter-Glo® |
| HT-29 | Colorectal Adenocarcinoma | 0.8 | Resazurin Assay |
| MEL-28 | Melanoma | 1.2 | Crystal Violet Assay |
Table 2: Assay Performance Metrics with this compound as a Positive Control
| Parameter | Value | Description |
| Z'-factor | > 0.7 | A measure of assay quality, indicating excellent separation between positive and negative controls. |
| Signal-to-Background Ratio | > 10 | Indicates a robust assay signal relative to the background noise. |
| Coefficient of Variation (%CV) | < 10% | Demonstrates high reproducibility of the assay measurements. |
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening using a Luminescent ATP Assay (CellTiter-Glo®)
This protocol describes a method for screening a compound library for cytotoxic effects using the A-549 lung cancer cell line, with this compound as a positive control.
Materials:
-
This compound (CAS: 220766-98-3)
-
A-549 cells (ATCC® CCL-185™)
-
DMEM/F-12 Medium (Gibco)
-
10% Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, opaque 384-well microplates
-
Acoustic liquid handler (e.g., Echo®) or pin tool
-
Luminometer plate reader
Procedure:
-
Cell Culture: Culture A-549 cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Count cells and adjust the density to 2.5 x 10^4 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (500 cells/well).
-
Incubate the plates for 24 hours.
-
-
Compound Preparation and Transfer:
-
Prepare a stock solution of this compound in DMSO at 10 mM. Create a dilution series to be used as a positive control.
-
Prepare the screening library compounds in DMSO.
-
Using an acoustic liquid handler or pin tool, transfer 20 nL of each compound from the library plates to the assay plates. This will result in a final compound concentration of 10 µM in 0.1% DMSO.
-
For controls, add 20 nL of DMSO to negative control wells and 20 nL of the this compound dilution series to positive control wells.
-
-
Incubation: Incubate the assay plates for 72 hours at 37°C and 5% CO2.
-
Assay Readout:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 2: Secondary Screen - High-Content Imaging of Apoptosis
This protocol is for a secondary screen to characterize the mechanism of cell death induced by hits from the primary screen.
Materials:
-
U2OS cells (ATCC® HTB-96™)
-
McCoy's 5A Medium (modified)
-
Hoechst 33342 stain
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Clear-bottom 96-well imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well imaging plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with hit compounds from the primary screen at various concentrations for 24 hours. Include this compound as a positive control for apoptosis induction.
-
Staining:
-
Wash cells once with Annexin V binding buffer.
-
Add Annexin V-FITC and Hoechst 33342 to each well and incubate for 15 minutes at room temperature, protected from light.
-
Add Propidium Iodide to each well immediately before imaging.
-
-
Imaging: Acquire images using a high-content imaging system with appropriate filters for DAPI (Hoechst), FITC (Annexin V), and Texas Red (PI).
-
Image Analysis: Use image analysis software to quantify the number of cells positive for Annexin V (early apoptosis) and PI (late apoptosis/necrosis).
Visualizations
Caption: High-throughput screening workflow for identifying cytotoxic compounds.
Caption: Hypothesized intrinsic apoptosis pathway for secondary screening.
References
- 1. researchgate.net [researchgate.net]
- 2. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for IB-96212 Aglycone in Preclinical In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific publicly available data regarding the use of IB-96212 aglycone in in vivo animal models. The information presented herein is based on the known in vitro cytotoxic activity of the parent compound, IB-96212, and generalized protocols for evaluating novel cytotoxic agents in preclinical cancer models. These notes are intended to serve as a foundational guide for researchers designing and conducting in vivo studies with this compound.
Introduction to IB-96212
IB-96212 is a novel macrolide compound isolated from a marine actinomycete, Micromonospora sp. Structurally, it features a complex aglycone core. The parent compound, IB-96212, has demonstrated potent cytotoxic activity against a panel of human cancer cell lines in vitro. This suggests its potential as an anticancer agent, warranting further investigation in preclinical animal models to assess its efficacy, pharmacokinetics, and safety profile in vivo.
In Vitro Cytotoxic Activity of IB-96212
Prior to initiating in vivo studies, it is crucial to have robust in vitro data. The parent compound, IB-96212, has shown significant cytotoxic effects against the following cancer cell lines:
| Cell Line | Cancer Type |
| P-388 | Murine Leukemia |
| A-549 | Human Lung Carcinoma |
| HT-29 | Human Colon Adenocarcinoma |
| MEL-28 | Human Melanoma |
Researchers should aim to establish the IC50 values for this compound in a relevant panel of cancer cell lines before proceeding to in vivo experiments.
Proposed In Vivo Experimental Design: A General Protocol
The following outlines a generalized protocol for evaluating the antitumor activity of a novel cytotoxic compound like this compound in a xenograft mouse model.
Animal Model
-
Species: Immunocompromised mice (e.g., Athymic Nude, SCID, or NOD/SCID) are recommended for human cancer cell line xenografts to prevent graft rejection.
-
Age/Weight: 6-8 weeks old, 20-25 grams.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Cell Culture and Tumor Implantation
-
Select a cancer cell line that is sensitive to this compound in vitro and is known to form solid tumors in mice (e.g., A-549 or HT-29).
-
Culture the cells under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Caption: A generalized workflow for an in vivo xenograft study.
Treatment Groups
-
Group 1: Vehicle Control: The formulation vehicle used to dissolve/suspend this compound.
-
Group 2: this compound (Low Dose): Dose to be determined by Maximum Tolerated Dose (MTD) studies.
-
Group 3: this compound (High Dose): Dose to be determined by MTD studies.
-
Group 4: Positive Control: A standard-of-care chemotherapeutic agent for the selected cancer type.
Drug Formulation and Administration
-
The formulation for this compound will depend on its physicochemical properties (solubility, stability). Common vehicles include saline, PBS with a small percentage of DMSO, or solutions containing solubilizing agents like Tween 80 or Cremophor EL.
-
The route of administration should be selected based on potential clinical application and compound characteristics (e.g., intraperitoneal, intravenous, or oral).
-
Treatment frequency and duration should be established based on MTD and pilot efficacy studies. A common schedule is daily or every-other-day injections for 2-4 weeks.
Monitoring and Endpoints
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width^2) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Daily monitoring for any signs of distress or toxicity.
-
Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3), or if significant toxicity is observed.
-
Data Collection at Endpoint: At necropsy, tumors should be excised and weighed. Tissues can be collected for histopathological and biomarker analysis.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format. The following tables provide templates for presenting efficacy and toxicity data.
Table 1: Antitumor Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | ||
| This compound | Low Dose | |||
| This compound | High Dose | |||
| Positive Control | [Dose] |
Tumor Growth Inhibition (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
Table 2: Toxicity Profile of this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Mortality | Clinical Signs of Toxicity |
| Vehicle Control | - | |||
| This compound | Low Dose | |||
| This compound | High Dose | |||
| Positive Control | [Dose] |
Proposed Mechanism of Action and Signaling Pathway
The precise signaling pathway of IB-96212 has not been elucidated. However, many cytotoxic natural products exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest. A plausible hypothetical signaling cascade leading to apoptosis is presented below.
Caption: A hypothetical intrinsic apoptosis pathway induced by a cytotoxic agent.
Conclusion
This compound represents a promising scaffold for the development of a novel anticancer therapeutic, based on the in vitro activity of its parent compound. The protocols and frameworks provided in these application notes offer a starting point for the systematic evaluation of its in vivo efficacy and safety. Further research is required to determine the optimal animal models, dosing regimens, and to elucidate its precise mechanism of action.
Application Notes and Protocols for the Analytical Detection of IB-96212 Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
IB-96212 is a novel macrolide with significant cytotoxic activity, holding promise for applications in oncology research and drug development.[1][2] Structurally, it is a glycoside, composed of a large 26-membered macrolide aglycone containing a spiroketal moiety, and a deoxy sugar, L-rhodinose.[1][3] The biological activity of IB-96212 is primarily attributed to its complex aglycone. Therefore, sensitive and reliable analytical methods for the detection and quantification of the IB-96212 aglycone are crucial for pharmacokinetic studies, metabolism research, and quality control during drug development.
These application notes provide detailed protocols for the detection and quantification of the this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathways of Cytotoxic Macrolides
The cytotoxic effects of many macrolides are attributed to their ability to interfere with essential cellular processes, leading to apoptosis or cell cycle arrest. While the specific pathways for IB-96212 are still under detailed investigation, related cytotoxic macrolides have been shown to act through various mechanisms. These can include the inhibition of autophagy, modulation of key signaling pathways such as Akt/mTOR and MAPK, and the induction of cellular stress, ultimately leading to programmed cell death.[4]
Caption: Proposed signaling pathway for the cytotoxic action of this compound.
Experimental Protocols
Protocol 1: Hydrolysis of IB-96212 to Yield the Aglycone
To analyze the aglycone, the glycosidic bond of IB-96212 must first be cleaved. Acid hydrolysis is a common and effective method for this purpose.
Materials:
-
IB-96212 standard or sample
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 2N
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
pH paper or meter
Procedure:
-
Dissolve a known amount of IB-96212 standard or sample in methanol.
-
Add an equal volume of 2N HCl to the methanolic solution.
-
Incubate the mixture at 60°C for 2 hours in a water bath or heating block.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 5% sodium bicarbonate solution dropwise until the pH is approximately 7.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate) containing the this compound.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: HPLC-UV Analysis of this compound
This protocol describes a reversed-phase HPLC method for the separation and quantification of the this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as macrolides typically lack a strong chromophore, a low wavelength is often used).
-
Injection Volume: 10 µL.
Gradient Elution Program:
| Time (min) | % Acetonitrile (with 0.1% Formic Acid) | % Water (with 0.1% Formic Acid) |
| 0 | 40 | 60 |
| 15 | 95 | 5 |
| 20 | 95 | 5 |
| 21 | 40 | 60 |
| 25 | 40 | 60 |
Procedure:
-
Prepare a series of calibration standards of the hydrolyzed this compound of known concentrations.
-
Inject the standards and the prepared sample extract onto the HPLC system.
-
Record the chromatograms and identify the peak corresponding to the this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 3: LC-MS/MS Analysis of this compound
For higher sensitivity and selectivity, LC-MS/MS is the preferred method.
Instrumentation and Conditions:
-
LC System: UPLC system such as Waters ACQUITY or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Gradient Elution Program:
| Time (min) | % Acetonitrile (with 0.1% Formic Acid) | % Water (with 0.1% Formic Acid) |
| 0 | 30 | 70 |
| 5 | 98 | 2 |
| 7 | 98 | 2 |
| 7.1 | 30 | 70 |
| 9 | 30 | 70 |
MS/MS Parameters (Hypothetical for this compound):
-
The exact MRM transitions (precursor ion -> product ions) need to be determined by infusing a pure standard of the this compound into the mass spectrometer. The precursor ion will be the [M+H]+ of the aglycone. Product ions will be characteristic fragments.
Procedure:
-
Optimize the MS/MS parameters for the this compound.
-
Prepare calibration standards and the sample extract as described in the HPLC protocol.
-
Inject the standards and samples into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify the this compound using the calibration curve generated from the standards.
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Quantitative Data Summary
The following table provides representative quantitative data for the analysis of macrolide aglycones based on the described methods. The specific values for this compound should be determined experimentally.
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 0.5 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.2 ng/mL |
| Recovery | > 85% | 75 - 110% |
| Precision (RSD%) | < 5% | < 10% |
| Selectivity | Moderate | High |
Note: This data is illustrative and based on the analysis of other macrolides. Method validation is required to establish these parameters for this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the reliable detection and quantification of the this compound. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and selectivity of the analysis. For trace-level detection in complex biological matrices, LC-MS/MS is the recommended technique. These methods are essential tools for advancing the research and development of IB-96212 as a potential therapeutic agent.
References
Troubleshooting & Optimization
IB-96212 aglycone stability and degradation issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with IB-96212 aglycone. The information provided addresses potential stability and degradation issues to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is IB-96212 and its aglycone?
A1: IB-96212 is a novel cytotoxic macrolide with a 26-membered ring system containing a spiroketal moiety.[1][2] It is a glycoside, meaning it has a sugar component (L-rhodinose) attached to the main structure, the aglycone.[1][2] The aglycone is the core structure of IB-96212 after the deoxy sugar has been removed.
Q2: What are the primary stability concerns for a macrolide aglycone like IB-96212?
A2: Macrolides, particularly those with complex structures like spiroketals and large lactone rings, can be susceptible to degradation under various conditions. Key concerns include:
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pH instability: The lactone ring is prone to hydrolysis under acidic or basic conditions.
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Thermal sensitivity: Elevated temperatures can accelerate degradation reactions.
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Oxidative degradation: The presence of reactive oxygen species can lead to structural modifications.
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Photostability: Exposure to light, especially UV, may induce degradation.[3]
Q3: How does the stability of the aglycone compare to the parent glycoside, IB-96212?
A3: Generally, the glycosidic form of a natural product can have different stability compared to its aglycone. Glycosylation can protect labile functional groups and improve solubility and stability. Therefore, the this compound may be less stable than the parent glycoside once the protective sugar moiety is removed. The stability of glycosylated metabolites can be influenced by the position of the sugar attachment.
Q4: What are the likely degradation pathways for the this compound?
A4: While specific degradation pathways for this compound are not documented in the provided search results, based on its chemical nature as a macrolide, likely pathways include:
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Hydrolysis: Cleavage of the macrolactone ring.
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Epimerization: Changes in the stereochemistry at various chiral centers, especially under basic conditions.
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Oxidation: Modification of hydroxyl groups or other susceptible moieties.
Q5: How should I store the this compound to minimize degradation?
A5: To minimize degradation, store the this compound under the following conditions:
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Temperature: Store at low temperatures, preferably at -20°C or -80°C.
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Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Solvent: If in solution, use a non-reactive, anhydrous solvent and store at low temperatures. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Action |
| Loss of biological activity over time | Compound degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light, atmosphere). 2. Prepare fresh stock solutions. 3. Perform a stability study under your experimental conditions (see Experimental Protocols). |
| Inconsistent experimental results | 1. Compound instability in the assay buffer. 2. Variability in sample preparation. | 1. Assess the stability of the aglycone in your assay buffer over the time course of the experiment. 2. Standardize the sample preparation protocol. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Degradation of the aglycone. | 1. Analyze a freshly prepared sample as a reference. 2. Compare the chromatograms of fresh and aged samples to identify degradation products. 3. Investigate the conditions leading to the appearance of new peaks (e.g., pH, temperature of the analytical method). |
| Poor solubility | The aglycone may be less soluble than the parent glycoside. | 1. Test a range of biocompatible solvents (e.g., DMSO, ethanol). 2. Use sonication or gentle warming to aid dissolution, but monitor for degradation. 3. Consider the use of solubilizing agents, but check for interference with your assay. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate how to structure and present such findings.
Table 1: Effect of pH on the Stability of this compound
| pH | Temperature (°C) | Incubation Time (hours) | Remaining Aglycone (%) |
| 3.0 | 37 | 24 | 65 |
| 5.0 | 37 | 24 | 85 |
| 7.4 | 37 | 24 | 95 |
| 9.0 | 37 | 24 | 70 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.4
| Temperature (°C) | Incubation Time (hours) | Remaining Aglycone (%) |
| 4 | 24 | >99 |
| 25 | 24 | 98 |
| 37 | 24 | 95 |
| 50 | 24 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability
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Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
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Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis. Incubate the solutions at a constant temperature (e.g., 37°C).
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Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
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Quenching: Immediately quench any further degradation by neutralizing the pH or by freezing the sample.
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Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the amount of remaining this compound.
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Data Analysis: Plot the percentage of remaining aglycone against time for each pH condition to determine the degradation kinetics.
Protocol 2: Recommended Sample Handling and Preparation for Biological Assays
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Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO.
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Storage of Stock: Aliquot the stock solution into small volumes in amber vials and store at -80°C. Avoid repeated freeze-thaw cycles.
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Working Solutions: On the day of the experiment, thaw a fresh aliquot of the stock solution. Prepare working solutions by diluting the stock in the appropriate assay buffer immediately before use.
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Controls: Include a vehicle control (buffer with the same concentration of DMSO) in all experiments.
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Stability Check: If the assay involves prolonged incubation times, it is advisable to run a parallel experiment to check the stability of the aglycone under the assay conditions.
Visualizations
Caption: General workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Caption: Relationship between IB-96212 glycoside and its aglycone.
References
Technical Support Center: Enhancing Aqueous Solubility of IB-96212 Aglycone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in dissolving the IB-96212 aglycone in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is IB-96212 and its aglycone, and why is its solubility a concern?
IB-96212 is a novel cytotoxic macrolide with a complex structure that includes a 26-membered macrolide ring and a deoxy sugar. The this compound is the macrolide portion of the molecule without the sugar moiety. Large macrolide aglycones are often highly lipophilic and, as a result, exhibit poor solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo studies.
Q2: What are the general strategies for improving the solubility of poorly water-soluble compounds like this compound?
Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modification approaches. Physical methods include particle size reduction (micronization or nanosizing) to increase the surface area for dissolution. Chemical and formulation approaches include pH adjustment for ionizable compounds, the use of co-solvents, complexation with cyclodextrins, and the use of surfactants to form micelles.
Q3: How can I get a preliminary idea of the solubility of this compound?
A simple approach is to prepare a stock solution of the this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of this stock solution into your aqueous experimental buffer can be performed. The concentration at which precipitation is first observed provides a rough estimate of the kinetic solubility. For more precise measurements, standardized kinetic or thermodynamic solubility assays are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Precipitation of this compound upon dilution of an organic stock solution into an aqueous medium. | The concentration of the aglycone exceeds its solubility limit in the final aqueous solution. The percentage of the organic co-solvent in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of the this compound. 2. Increase the percentage of the organic co-solvent, if experimentally permissible (typically not exceeding 1% v/v in cell-based assays). 3. Incorporate a solubilizing agent, such as a cyclodextrin (B1172386), into the aqueous medium before adding the aglycone stock solution. 4. Use a pre-formed this compound-cyclodextrin inclusion complex. |
| Low and inconsistent results in biological assays. | Poor solubility and precipitation of the this compound leading to an unknown and variable effective concentration. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Filter the final solution through a 0.22 µm filter to remove any undissolved particles. 3. Quantify the concentration of the this compound in the final aqueous solution using a suitable analytical method (e.g., HPLC) to determine the actual soluble concentration. 4. Employ a robust solubilization strategy, such as cyclodextrin complexation or the use of a co-solvent system. |
| Difficulty in preparing a sufficiently concentrated aqueous solution for in vivo studies. | The inherent low aqueous solubility of the this compound limits the achievable concentration. | 1. Investigate the use of formulation vehicles containing co-solvents (e.g., PEG 400, propylene (B89431) glycol) and/or surfactants (e.g., polysorbate 80). 2. Consider the preparation of a solid dispersion of the aglycone in a hydrophilic polymer. 3. Explore the formation of a cyclodextrin inclusion complex to enhance solubility. |
Quantitative Data Summary
While specific experimental solubility data for this compound is not publicly available, the following table provides an illustrative comparison of the expected solubility enhancement with different techniques, based on typical results for poorly soluble large molecules.
| Solubilization Method | Aqueous Buffer (pH 7.4) | Expected Solubility Range (µg/mL) | Fold Increase (Approximate) | Notes |
| None (Intrinsic Solubility) | Phosphate Buffered Saline | < 1 | 1x | Baseline measurement. |
| Co-solvent (5% DMSO) | PBS with 5% DMSO | 5 - 20 | 5-20x | Higher DMSO concentrations may be toxic to cells. |
| Co-solvent (10% Ethanol) | PBS with 10% Ethanol | 10 - 50 | 10-50x | Ethanol may have biological effects. |
| Cyclodextrin (10 mM HP-β-CD) | PBS with 10 mM HP-β-CD | 50 - 200 | 50-200x | Hydroxypropyl-β-cyclodextrin is a common choice. |
| Cyclodextrin (10 mM SBE-β-CD) | PBS with 10 mM SBE-β-CD | 100 - 500 | 100-500x | Sulfobutyl-ether-β-cyclodextrin can be very effective. |
| Surfactant (1% Polysorbate 80) | PBS with 1% Polysorbate 80 | > 500 | > 500x | Forms micelles to encapsulate the compound. |
Note: The above values are hypothetical and for illustrative purposes to demonstrate the potential efficacy of each method. Actual solubility will need to be determined experimentally.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a rapid assessment of the solubility of this compound.[1][2]
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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Phosphate Buffered Saline (PBS), pH 7.4
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96-well microplate
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Plate shaker
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Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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In a 96-well plate, add 198 µL of PBS to a series of wells.
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Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
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Perform serial dilutions across the plate.
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Incubate the plate at room temperature for 2 hours on a plate shaker.
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Measure the turbidity of each well using a nephelometer. The lowest concentration with a significant increase in turbidity compared to the buffer control is considered the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Assay
This "shake-flask" method determines the equilibrium solubility and is considered the gold standard.[3][4][5]
Materials:
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This compound (solid powder)
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Aqueous buffer of interest (e.g., PBS, pH 7.4)
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Glass vials with screw caps
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Orbital shaker in a temperature-controlled environment
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Centrifuge
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HPLC system with a suitable column and detector
Procedure:
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Add an excess amount of solid this compound to a glass vial.
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Add a known volume of the aqueous buffer.
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Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
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After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
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Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
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Quantify the concentration of the dissolved this compound in the filtrate using a validated HPLC method with a standard curve.
Protocol 3: Solubility Enhancement with Co-solvents
Materials:
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This compound
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Water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 400)
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Aqueous buffer
Procedure:
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Prepare a high-concentration stock solution of this compound in the chosen co-solvent.
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Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
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Determine the solubility of this compound in each co-solvent/buffer mixture using the thermodynamic solubility assay described above.
Protocol 4: Solubility Enhancement with Cyclodextrins
Materials:
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This compound
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Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD))
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Aqueous buffer
Procedure:
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Prepare a series of aqueous buffer solutions containing different concentrations of the cyclodextrin (e.g., 0, 5, 10, 20, 50 mM).
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Add an excess amount of solid this compound to each cyclodextrin solution.
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Determine the solubility in each solution using the thermodynamic solubility assay. This is also known as a phase-solubility study.
Visualizations
References
IB-96212 aglycone off-target effects in cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of IB-96212 aglycone and other cytotoxic compounds in cell lines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
IB-96212 is a novel cytotoxic macrolide produced by a marine actinomycete, Micromonospora sp. It exhibits strong cytotoxic activity against various cancer cell lines, including murine leukemia (P-388), human non-small cell lung cancer (A-549), colon adenocarcinoma (HT-29), and melanoma (MEL-28). The aglycone refers to the non-sugar portion of the molecule. While its primary cytotoxic effects are established, its specific molecular target and potential off-target interactions are not well-characterized in publicly available literature.
Q2: What are off-target effects and why are they a concern for a cytotoxic compound like this compound?
Off-target effects are unintended interactions of a drug with cellular components other than its primary therapeutic target. For a cytotoxic compound, these effects can lead to:
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Misinterpretation of experimental results: The observed cellular phenotype may be a result of engaging one or more unknown targets, confounding the understanding of the compound's mechanism of action.
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Cellular toxicity: Unintended interactions can disrupt essential cellular processes, leading to toxicity that is unrelated to the desired therapeutic effect.
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Development of drug resistance: Cells may adapt to off-target effects by altering signaling pathways, potentially leading to resistance.
Q3: Our lab is observing unexpected or inconsistent results in our cell viability assays with this compound. Could these be due to off-target effects?
Yes, inconsistent or unexpected results are a common indicator of potential off-target effects. Other possibilities include issues with compound stability, solubility, or experimental variability. It is crucial to systematically troubleshoot these factors.
Q4: What are the initial steps to investigate potential off-target effects of this compound?
A multi-pronged approach is recommended:
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In Silico Prediction: Use computational tools to predict potential off-targets based on the chemical structure of this compound. These tools compare the compound's structure against databases of known protein binding sites.
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Target Engagement Assays: Confirm direct binding of the compound to its intended target and potential off-targets within the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
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Broad-Spectrum Profiling: Screen the compound against large panels of proteins to identify unintended interactions. Kinome profiling is particularly relevant for many cytotoxic drugs.
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Phenotypic Screening: Compare the cellular phenotype induced by this compound with the known effects of inhibiting its putative primary target. Discrepancies may point towards off-target activity.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity IC50 Values Across Experiments
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Solubility/Aggregation | 1. Visually inspect the stock solution and final dilutions for precipitates.2. Test different solvents for the stock solution (e.g., DMSO, ethanol), ensuring the final concentration is non-toxic to cells.3. Vortex the compound solution thoroughly before each use. | Consistent, soluble preparation of the compound, leading to more reproducible results. |
| Inconsistent Cell Seeding | 1. Ensure a homogenous cell suspension before plating.2. Use calibrated pipettes and consistent pipetting techniques.3. Avoid using the outer wells of multi-well plates, which are prone to evaporation ("edge effects"). | Reduced well-to-well and plate-to-plate variability in cell numbers. |
| Cell Passage Number | 1. Record the passage number for all experiments.2. Establish a consistent range of passage numbers for your assays.3. Periodically re-validate the assay with a new vial of cells from a cell bank. | Minimized variability due to genetic drift or phenotypic changes in continuous cell culture. |
Issue 2: Observed Cellular Phenotype Does Not Match Expected On-Target Effects
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Engagement of Off-Targets | 1. Perform kinome profiling to identify unintended kinase interactions.2. Conduct a Cellular Thermal Shift Assay (CETSA) with mass spectrometry (MS) to identify a broader range of protein binding partners.3. Use a "rescue" experiment: if the off-target is known, overexpress it to see if the phenotype is reversed. | Identification of specific off-targets responsible for the observed phenotype. |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to probe for the activation of known resistance or compensatory pathways (e.g., MAPK, PI3K/Akt).2. Consider using inhibitors of these compensatory pathways in combination with this compound. | A clearer understanding of the cellular response to the compound and potential strategies to overcome resistance. |
| Compound Instability | 1. Assess the stability of this compound in your cell culture media over the time course of the experiment using techniques like HPLC. | Determination of the compound's half-life in the experimental conditions, allowing for adjustment of dosing schedules if necessary. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify target engagement by assessing the thermal stabilization of a protein upon ligand binding.
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Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
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Cell Harvesting: Harvest cells and wash the cell pellet twice with ice-cold PBS.
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Thermal Challenge: Resuspend the cell pellet in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C). Include a non-heated control.[1]
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Cell Lysis: Immediately lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[1]
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Clarification of Lysates: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[1][2]
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Protein Quantification and Western Blotting: Collect the supernatant (soluble protein fraction). Normalize the protein concentration for all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for the target of interest.
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Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting temperature (Tm) between the vehicle- and compound-treated samples indicates target engagement.
Protocol 2: Kinome Profiling
This protocol provides a general overview of how to assess the selectivity of a compound against a panel of kinases. This is often performed as a service by specialized companies.
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Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
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Assay Setup: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases. The assays are often run in 384-well plates.
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Kinase Reaction: Each well contains a specific kinase, its substrate (often a peptide), and ATP (radiolabeled or modified for detection). The compound is added, and the kinase reaction is allowed to proceed for a set time.
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Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of ³³P-ATP. Other methods use fluorescence or luminescence.
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Data Analysis: The activity of each kinase in the presence of the compound is compared to a vehicle control (DMSO). The results are typically expressed as a percentage of inhibition. Significant inhibition of kinases other than the intended target indicates off-target effects.
Visualizations
References
Overcoming resistance to IB-96212 aglycone in cancer cells
Welcome to the technical support center for IB-96212 aglycone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to this novel cytotoxic macrolide in cancer cells.
Troubleshooting Guides
Researchers may encounter variability in the efficacy of this compound. The following table outlines potential experimental issues, their likely causes, and recommended solutions to troubleshoot and address resistance.
| Issue | Potential Cause | Recommended Solution |
| Decreased cell death observed in treated cancer cell lines over time. | Development of acquired resistance. | 1. Perform dose-response assays to confirm a shift in the IC50 value.2. Analyze the expression of common drug resistance markers (e.g., P-glycoprotein).3. Investigate alterations in target engagement or downstream signaling pathways. |
| High intrinsic resistance in certain cancer cell lines. | Pre-existing resistance mechanisms. | 1. Screen a panel of diverse cancer cell lines to identify sensitive and resistant models.2. Perform genomic and proteomic analysis to identify potential biomarkers of resistance.3. Evaluate combination therapies to overcome intrinsic resistance pathways. |
| Inconsistent results between experimental replicates. | Experimental variability or technical error. | 1. Standardize cell culture conditions, including passage number and confluency.2. Ensure accurate and consistent drug preparation and administration.3. Validate assay performance with appropriate positive and negative controls. |
| Unexpected off-target effects at higher concentrations. | Lack of drug specificity. | 1. Determine the therapeutic window by comparing efficacy in cancer cells versus non-malignant cells.2. Investigate potential off-target interactions through kinome profiling or similar screening methods.3. Consider chemical modification of the aglycone to improve specificity. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding resistance to this compound.
| Question | Answer |
| What is the known mechanism of action for this compound? | IB-96212 is a novel cytotoxic macrolide with antineoplastic properties.[1] While its precise mechanism is still under investigation, similar compounds often induce apoptosis through the intrinsic mitochondrial pathway. |
| What are the common mechanisms of drug resistance in cancer cells? | Cancer cells can develop resistance through various mechanisms, including increased drug efflux, alterations in the drug target, activation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK), and evasion of apoptosis.[2] |
| How can I determine if my cells are resistant to this compound? | Resistance can be confirmed by a rightward shift in the dose-response curve, indicating a higher IC50 value compared to sensitive cells. This can be measured using a cell viability assay, such as the MTT assay. |
| What signaling pathways are likely involved in resistance to this compound? | While specific pathways for this compound are not yet fully elucidated, resistance to other cytotoxic agents often involves the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family, Inhibitor of Apoptosis Proteins - IAPs) and the activation of survival pathways like PI3K/Akt and MAPK/ERK.[2][3] |
| How can I overcome resistance to this compound? | Strategies include combination therapy with inhibitors of resistance-mediating pathways, the use of agents that sensitize cells to apoptosis, or the development of second-generation analogs of this compound with improved efficacy. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
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Cancer cell lines (sensitive and potentially resistant)
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96-well plates
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Complete growth medium
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This compound stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Prepare serial dilutions of this compound in complete growth medium.
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Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
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Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Protein Expression
This protocol is for analyzing the expression of proteins involved in apoptosis and survival pathways.
Materials:
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Cell lysates from treated and untreated cells
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., for Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Lyse cells and determine protein concentration using a BCA assay.
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Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane again and add the chemiluminescent substrate.
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Capture the signal using an imaging system and quantify band intensities.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is for quantifying apoptotic and necrotic cell populations.
Materials:
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Treated and untreated cells
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Annexin V-FITC Apoptosis Detection Kit
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Flow cytometer
Procedure:
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Harvest cells by trypsinization and wash with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling Pathways
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for identifying and overcoming resistance.
Resistance Mechanisms
Caption: Overview of potential resistance mechanisms in cancer cells.
References
- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple signaling pathways must be targeted to overcome drug resistance in cell lines derived from melanoma metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by the adenosine derivative IB-MECA in parental or multidrug-resistant HL-60 leukemia cells: possible relationship to the effects on inhibitor of apoptosis protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IB-96212 Aglycone Treatment Duration
Welcome to the technical support center for IB-96212 aglycone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal treatment duration for this compound?
A1: For a novel cytotoxic agent like this compound, a time-course experiment is the most effective starting point.[1] It is recommended to test a range of incubation times, such as 24, 48, and 72 hours, to initially determine the optimal duration for observing the desired effect in your specific cell line.[1] The ideal duration should allow for at least one to two cell divisions to occur under normal growth conditions.[2][3]
Q2: How does cell seeding density impact the optimal treatment duration?
A2: Cell seeding density is a critical factor that can significantly influence the cellular response to this compound.[4] A suboptimal seeding density can lead to issues like premature confluence or, conversely, delayed growth, both of which will affect the outcome of your experiment. It is crucial to establish a seeding density that allows for logarithmic cell growth throughout the entire duration of the experiment. Performing a growth kinetics experiment prior to your main study will help identify the ideal seeding density and experimental window where the growth rate is relatively constant.
Q3: My dose-response curves for this compound are not sigmoidal. What could be the cause?
A3: A non-sigmoidal dose-response curve can be indicative of several experimental issues. One common cause is compound solubility; at higher concentrations, this compound may be precipitating out of the solution, leading to a plateau or decrease in the observed effect. Another possibility is that at higher concentrations, the compound may be exerting off-target effects, resulting in a complex, non-sigmoidal curve. It is also important to ensure accurate serial dilutions and proper mixing at each step.
Q4: I am observing high variability between my replicate wells. What are the common sources of this variability?
A4: High variability between replicates can obscure the true effect of this compound. Common causes include inconsistent cell seeding, "edge effects" in microplates, and inaccurate drug dilutions. To mitigate these, ensure a homogenous cell suspension before seeding, avoid using the outer wells of the microplate (or fill them with sterile PBS), and prepare fresh serial dilutions for each experiment.
Troubleshooting Guides
This section provides a structured approach to resolving common issues you may encounter when optimizing this compound treatment duration.
Issue 1: No Observable Effect on Cell Viability
If you are not observing a significant effect of this compound on cell viability, consider the following troubleshooting steps.
Troubleshooting Workflow: No Observable Effect
Caption: A workflow for troubleshooting experiments with no observable effect.
Troubleshooting Data: No Observable Effect
| Potential Cause | Recommended Solution |
| Sub-optimal Incubation Time | The incubation period may be too short to induce a significant effect. Perform a time-course experiment with extended durations (e.g., 24, 48, 72, and 96 hours) to identify the optimal treatment window. |
| Drug Concentration is Too Low | The concentration of this compound may not be sufficient to be effective in your cell line. Conduct a dose-response experiment with a broader and higher concentration range to determine the IC50. |
| Cell Line Resistance | The selected cell line may have intrinsic or acquired resistance to this class of compound. Test the compound in a different, potentially more sensitive, cell line. |
| Compound Instability | The compound may be degrading in the culture medium over the incubation period. Ensure proper storage of stock solutions and consider replenishing the media with fresh compound for longer time points. |
Issue 2: High Cell Death at Initial Time Points
If you observe excessive cell death even at the shortest treatment durations, consider the following.
Troubleshooting Workflow: Excessive Initial Cell Death
Caption: A workflow for troubleshooting excessive initial cell death.
Troubleshooting Data: High Initial Cell Death
| Potential Cause | Recommended Solution |
| Drug Concentration is Too High | The concentrations tested may be too far above the cytotoxic threshold for the cell line. Perform a dose-response experiment with a significantly lower range of concentrations. |
| Rapid Onset of Action | This compound may be a very fast-acting compound. A shorter time-course experiment (e.g., 2, 4, 8, 12, and 24 hours) is necessary to capture the dynamics of the response. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be toxic to the cells. Ensure the final solvent concentration in the culture media is non-toxic (typically ≤0.5%). |
| Poor Initial Cell Health | The cells may have been unhealthy or stressed before the addition of the compound. Always ensure a high viability of the cell stock before starting an experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To identify the cell seeding density that allows for logarithmic growth throughout the intended experimental duration.
Methodology:
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Prepare a single-cell suspension of the desired cell line.
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Count the cells using a hemocytometer or an automated cell counter to determine the cell concentration.
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Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
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At 24-hour intervals (e.g., 0, 24, 48, 72, and 96 hours), measure cell viability in triplicate wells for each seeding density using a suitable assay (e.g., CellTiter-Glo®).
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Plot the viability readout against time for each seeding density.
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Select the seeding density that results in a consistent, logarithmic increase in cell number over the desired experimental window (e.g., 72 hours) without reaching a plateau.
Example Data: Optimal Seeding Density for a 72-hour Experiment
| Seeding Density (cells/well) | 24h Viability (RFU) | 48h Viability (RFU) | 72h Viability (RFU) | Growth Phase at 72h |
| 2,000 | 4,500 | 9,200 | 18,500 | Logarithmic |
| 5,000 | 11,000 | 23,000 | 45,000 | Logarithmic |
| 10,000 | 21,000 | 43,000 | 70,000 | Approaching Plateau |
| 20,000 | 40,000 | 65,000 | 75,000 | Plateau |
Based on this example data, a seeding density of 5,000 cells/well would be optimal for a 72-hour experiment.
Protocol 2: Time-Course Experiment for this compound
Objective: To determine the optimal treatment duration of this compound for a specific biological endpoint.
Methodology:
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Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
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Prepare serial dilutions of this compound at a minimum of two concentrations: one at the approximate IC50 (if known, otherwise use a concentration from a preliminary dose-response experiment) and one at a lower concentration.
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Treat the cells with the prepared concentrations of this compound.
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At various time points (e.g., 24, 48, and 72 hours), measure the desired endpoint (e.g., cell viability, apoptosis marker expression).
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Plot the endpoint measurement against time for each concentration.
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The optimal treatment duration is the time point at which a significant and robust effect is observed.
Example Data: Time-Course of Cell Viability Inhibition
| Treatment Duration (hours) | Viability (% of Control) - 1 µM | Viability (% of Control) - 10 µM |
| 24 | 85% | 60% |
| 48 | 65% | 35% |
| 72 | 40% | 15% |
In this example, while a 72-hour treatment shows the strongest effect, a 48-hour duration provides a robust window for further dose-response studies.
Signaling Pathway and Experimental Workflow Diagrams
Hypothesized Signaling Pathway for a Cytotoxic Macrolide
While the specific signaling pathway for this compound is not yet fully elucidated, many cytotoxic macrolides are known to induce apoptosis. The diagram below illustrates a generalized apoptotic signaling cascade that could be investigated.
Caption: A generalized apoptotic signaling pathway potentially affected by IB-96212.
Experimental Workflow for Optimizing Treatment Duration
The following diagram outlines the logical flow for determining the optimal treatment duration for this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
Technical Support Center: Troubleshooting IB-96212 Aglycone Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IB-96212 aglycone in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is IB-96212 and its aglycone?
IB-96212 is a novel cytotoxic macrolide produced by a marine Micromonospora species.[1][2] It exhibits strong cytotoxic activity against various cancer cell lines, including P-388 (murine leukemia), A-549 (human non-small cell lung cancer), HT-29 (human colon adenocarcinoma), and MEL-28 (human melanoma).[1][2] The structure of IB-96212 consists of a 26-membered macrolide ring system and a deoxy sugar, L-rhodinose.[1] The aglycone is the macrolide portion of the molecule without the sugar moiety.
Q2: What is the general mechanism of action for cytotoxic macrolides?
While the specific mechanism for IB-96212 is not fully elucidated in the provided search results, cytotoxic macrolides can act through various mechanisms. These can include the disruption of cellular processes like DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Q3: Which cytotoxicity assay is recommended for this compound?
The choice of assay depends on your experimental goals and cell line. It is often recommended to use at least two different assays that measure different cellular parameters to confirm your results.
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Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells and are widely used. However, the compound itself can interfere with the assay reagents.
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Membrane Integrity Assays (e.g., LDH release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity.
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ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive assays measure the amount of ATP in viable cells.
Troubleshooting Guides
High Variability in Replicate Wells
Q4: My replicate wells for this compound treatment show high variability. What are the common causes and solutions?
High variability between replicate wells is a common issue that can obscure the true effect of a test compound. The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous by gently pipetting up and down multiple times before and during plating. For adherent cells, ensure even distribution across the well bottom. |
| Pipetting Errors | Use calibrated pipettes and practice consistent, slow, and deliberate pipetting to avoid bubbles and ensure accurate volume delivery. |
| Edge Effects | The outer wells of a microplate are prone to evaporation and temperature fluctuations. To mitigate this, fill the perimeter wells with sterile PBS or culture medium without cells and do not use them for experimental data. |
| Compound Precipitation | This compound, being a macrolide, may have limited solubility in aqueous media. Visually inspect wells for precipitate after compound addition. If precipitation is observed, consider using a lower concentration of a solubilizing agent like DMSO (typically ≤0.5%) and ensure it is consistent across all wells, including controls. |
Experimental Workflow for Minimizing Variability
Caption: Workflow to minimize variability in cytotoxicity assays.
Inconsistent Results Between Experiments
Q5: My IC50 values for this compound are not reproducible between experiments. What factors should I investigate?
Lack of inter-experiment reproducibility often points to variability in cell culture conditions, reagent preparation, or subtle changes in the experimental timeline.
| Factor | Troubleshooting Steps |
| Cell Culture Consistency | Use cells within a consistent and limited passage number range. Seed cells at the same density for every experiment and standardize the time between passaging and plating. Routinely test for mycoplasma contamination. |
| Reagent Preparation | Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles. |
| Standard Operating Procedures (SOPs) | Develop and strictly adhere to a detailed SOP for the entire experimental workflow, from cell culture maintenance to final data acquisition. |
| This compound Stock | Ensure the stock solution of this compound is stable under your storage conditions. Consider aliquoting the stock to avoid repeated freeze-thaw cycles. |
Logical Troubleshooting Flow for Inconsistent IC50 Values
Caption: Troubleshooting logic for inconsistent IC50 values.
Assay-Specific Issues
Q6: My MTT assay shows low absorbance values or no color change with this compound treatment. What could be the problem?
Low or absent signal in an MTT assay typically indicates insufficient viable cells, compromised metabolic activity, or issues with the MTT reagent or solubilization step.
| Potential Cause | Recommended Solution |
| Low Cell Density | The number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density through a cell titration experiment. |
| Incorrect Incubation Time | The incubation period with the MTT reagent may be too short. Optimize the incubation time (typically 1-4 hours) to allow for sufficient formazan (B1609692) formation. |
| Incomplete Solubilization | Ensure formazan crystals are completely dissolved by using an appropriate solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) and mixing thoroughly. |
| Degraded MTT Reagent | The MTT solution should be a clear, yellow color. If it is cloudy or discolored, prepare a fresh solution. |
Q7: I am observing high background absorbance in my assay when using this compound. What is the cause?
High background can be caused by contamination, interference from media components, or issues with the test compound itself.
| Potential Cause | Recommended Solution |
| Compound Interference | If this compound is colored or has reducing properties, it can interfere with the assay. Run a control with the compound in cell-free medium to check for direct MTT reduction. If interference is confirmed, consider using an alternative assay. |
| Media Components | Phenol (B47542) red in culture media can interfere with colorimetric assays. Consider using phenol red-free media for the assay. |
| Contamination | Microbial contamination can contribute to the assay signal. Regularly check cultures for contamination. |
| High Cell Density | Too many cells can lead to a high signal in control wells. Optimize the cell seeding density. |
Q8: My results show over 100% viability compared to the untreated control after treatment with low concentrations of this compound. How is this possible?
This can occur if the test compound enhances metabolic activity without increasing cell number or has hormetic effects (stimulatory at low concentrations).
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Increased Metabolic Activity: The compound may be inducing a state of hyperactivity in the mitochondria, leading to increased MTT reduction per cell.
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Orthogonal Assay: It is crucial to confirm viability results with a different assay that measures a distinct cellular parameter, such as cell membrane integrity (e.g., LDH assay) or ATP levels. Simply counting cells using a trypan blue exclusion assay can also provide valuable complementary data.
Experimental Protocols
Protocol: Determining Optimal Cell Seeding Density
Optimizing cell seeding density is a critical first step to ensure assay accuracy and reproducibility.
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Prepare Cell Suspension: Harvest and count cells that are in the exponential growth phase. Prepare a series of 2-fold serial dilutions of the cell suspension.
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Seed Cells: In a 96-well plate, pipette 100 µL of each cell dilution into at least three replicate wells. Include "blank" wells with medium only for background measurement.
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Incubate: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
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Perform Assay: Perform your chosen viability assay (e.g., MTT, WST-1) on the plate.
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Analyze Data: Subtract the average absorbance of the blank wells from all other wells. Plot the background-corrected absorbance versus the number of cells seeded. Identify the linear range of the curve. The optimal seeding density for your experiments should fall within this linear range.
Example Cell Seeding Density Ranges for a 96-well plate:
| Cell Type | Typical Seeding Density (cells/well) | Notes |
| Adherent Cells | 5,000 - 50,000 | Should be evenly distributed. |
| Suspension Cells | 5,000 - 50,000 | Minimize cell clumping. |
| Proliferation Assays | 2,000 - 20,000 | Start with a lower density to allow for growth. |
Note: These are general starting points. The optimal density must be determined empirically for each cell line and experiment.
Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for conducting an MTT assay to assess the cytotoxicity of this compound.
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Seed Cells: Seed cells in a 96-well plate at the pre-determined optimal density and allow them to attach overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-treated wells as a negative control.
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Incubate: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
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Solubilize Formazan: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Read Absorbance: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate Viability: Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway Visualization
While the exact signaling pathway affected by IB-96212 is not specified, many cytotoxic agents induce apoptosis. Below is a simplified diagram of a generic apoptosis signaling pathway that could be investigated.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
Minimizing IB-96212 aglycone precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IB-96212. The information is designed to help minimize the precipitation of the IB-96212 aglycone in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is IB-96212 and why is its aglycone prone to precipitation?
IB-96212 is a novel cytotoxic macrolide with a unique spiroketal-containing aglycone.[1][2] Macrolides are a class of hydrophobic compounds characterized by a large macrocyclic lactone ring.[3] The aglycone of IB-96212, being a large and complex organic molecule, is expected to have poor aqueous solubility, making it susceptible to precipitation in cell culture media and other aqueous solutions.
Q2: What are the common causes of this compound precipitation in media?
Several factors can contribute to the precipitation of hydrophobic compounds like the this compound in cell culture media:
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Low Aqueous Solubility: The inherent chemical structure of the aglycone results in poor solubility in water-based media.
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Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to "crash out" of solution.
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Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can decrease the solubility of some compounds.
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High Salt Concentrations: Cell culture media contain various salts that can interact with the compound and reduce its solubility.
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pH of the Medium: The pH of the culture medium can influence the charge and solubility of a compound.
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Interaction with Media Components: The aglycone may interact with proteins, amino acids, or other components in the medium, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent for preparing a stock solution of IB-96212?
For many macrolides and other hydrophobic compounds used in cell-based assays, Dimethyl Sulfoxide (DMSO) is a common and effective solvent.[4][5] Some studies with other macrolides have also used ethanol (B145695) to dissolve the compounds before further dilution in culture media. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent to minimize the final concentration of the solvent in the experimental medium.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. While the tolerance can vary between cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell-based assays. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed immediately after adding IB-96212 stock solution to the medium. | Solvent Shock: The rapid change in solvent polarity causes the compound to precipitate. | 1. Pre-warm the cell culture medium to 37°C before adding the stock solution.2. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and thorough mixing.3. Consider a serial dilution approach: first dilute the stock into a smaller volume of medium, then add this to the final volume. |
| Precipitation appears over time in the incubator. | Low Solubility at Experimental Concentration: The concentration of IB-96212 exceeds its solubility limit in the culture medium under incubation conditions. | 1. Lower the final concentration of IB-96212 in your experiment.2. Incorporate a solubilizing agent, such as β-cyclodextrin, in the medium.3. If compatible with your experimental design, consider using serum-containing medium, as serum proteins can sometimes help to keep hydrophobic compounds in solution. |
| Precipitation is observed after thawing a frozen stock solution. | Freeze-Thaw Instability: The compound may not be stable to repeated freeze-thaw cycles. | 1. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.2. Before use, ensure the thawed stock solution is brought to room temperature and vortexed thoroughly to redissolve any precipitate. |
| Inconsistent results or lower than expected activity. | Undissolved Compound: Precipitation is not always visible to the naked eye. Micro-precipitates can lead to an inaccurate final concentration. | 1. After preparing the final working solution, centrifuge it at high speed and check for a pellet.2. Visually inspect the medium under a microscope for any crystalline structures.3. Always prepare fresh dilutions from a clear stock solution for each experiment. |
Experimental Protocols
Protocol 1: Preparation of IB-96212 Stock Solution
Materials:
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IB-96212 powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
Procedure:
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Under sterile conditions, accurately weigh the desired amount of IB-96212 powder.
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Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
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Vortex the solution until the IB-96212 is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
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Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of IB-96212 Working Solution in Cell Culture Medium
Materials:
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IB-96212 stock solution (from Protocol 1)
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Pre-warmed (37°C) cell culture medium (with or without serum, as required)
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Sterile conical tubes
Procedure:
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Thaw an aliquot of the IB-96212 stock solution at room temperature.
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Vortex the stock solution gently to ensure it is fully dissolved.
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In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
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While gently swirling or vortexing the medium, add the required volume of the IB-96212 stock solution dropwise to achieve the final desired concentration.
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Visually inspect the medium for any signs of precipitation.
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Use the freshly prepared working solution immediately for your experiments.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination [pubmed.ncbi.nlm.nih.gov]
- 3. Macrolides: From Toxins to Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical profile of macrolides and their comparison with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
IB-96212 aglycone lot-to-lot variability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with IB-96212 aglycone.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the cytotoxic activity of this compound between different purchased lots. What could be the cause of this lot-to-lot variability?
Lot-to-lot variability is a known challenge when working with natural products.[1][2] Potential causes for variability in this compound's activity include:
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Purity Differences: Minor variations in the purification process can lead to different levels of impurities in each lot. Some impurities may have synergistic or antagonistic effects on the cytotoxic activity of the aglycone.
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Presence of Isomers: The manufacturing process might yield slightly different isomeric ratios between lots. Different isomers can have distinct biological activities.
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Compound Stability: Improper storage or handling can lead to degradation of the compound over time, resulting in decreased potency.
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Solvent Effects: Variations in the solvent used for reconstitution or dilution can impact the solubility and aggregation state of the compound, affecting its availability to cells.
Q2: How can we mitigate the impact of lot-to-lot variability on our experimental results?
To ensure the reproducibility of your experiments, we recommend the following procedures:
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Lot Qualification: Before starting a large series of experiments, qualify each new lot of this compound. This involves performing a dose-response curve in a standard cytotoxicity assay to determine the IC50 value and comparing it to previous lots.
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Standardized Compound Handling: Adhere to a strict, standardized protocol for compound storage, reconstitution, and dilution. Store the compound as recommended by the supplier, typically desiccated and protected from light at low temperatures.
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Internal Standard: If possible, use a well-characterized reference lot of this compound as an internal standard in your assays to normalize the results from new lots.
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Comprehensive Record Keeping: Maintain detailed records of the lot number, date of purchase, storage conditions, and experimental results for each batch of the compound.
Q3: What is the known mechanism of action for this compound?
IB-96212 is a novel cytotoxic macrolide.[3][4] While the precise mechanism of action for its aglycone has not been fully elucidated in the available literature, its cytotoxic effects against various cancer cell lines, including P-388 (murine leukemia), A-549 (human lung carcinoma), HT-29 (human colon adenocarcinoma), and MEL-28 (human melanoma), suggest that it likely interferes with essential cellular processes such as cell division or survival pathways.[4] Many cytotoxic natural products are known to induce apoptosis (programmed cell death).
Q4: In which solvents should I dissolve this compound?
For most cell-based assays, this compound should be dissolved in a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted in culture medium to the final desired concentrations. It is crucial to keep the final DMSO concentration in the cell culture below a non-toxic level, typically less than 0.5%, and to include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cytotoxicity assays.
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Potential Cause: Lot-to-lot variability, inconsistent cell seeding density, or variations in incubation time.
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Troubleshooting Steps:
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Verify Lot Consistency: Test multiple lots side-by-side in the same experiment.
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Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well.
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Control Incubation Time: Use a precise incubation time for all experiments.
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Check for Compound Precipitation: Visually inspect the wells under a microscope for any signs of compound precipitation, which can lead to inaccurate results.
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Issue 2: Low or no cytotoxic activity observed.
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Potential Cause: Compound degradation, incorrect concentration, or resistant cell line.
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Troubleshooting Steps:
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Confirm Compound Integrity: Use a fresh vial of the compound or a newly prepared stock solution.
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Verify Concentration: Double-check all calculations for dilutions.
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Test a Higher Concentration Range: The IC50 may be higher than the tested concentrations.
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Use a Sensitive Cell Line: Test the compound on a cell line known to be sensitive to cytotoxic agents, such as P-388.
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Issue 3: High background signal or artifacts in the assay.
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Potential Cause: Compound interference with the assay reagents (e.g., formazan-based assays like MTT).
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Troubleshooting Steps:
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Run a Compound-Only Control: Incubate the compound with the assay reagents in the absence of cells to check for any direct chemical reaction.
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Use an Alternative Assay: Consider using a different cytotoxicity assay that relies on a different detection principle, such as a lactate (B86563) dehydrogenase (LDH) release assay or a cell viability assay based on ATP content.
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Quantitative Data Summary
The following table provides a hypothetical example of how to present lot-to-lot variability data for this compound based on IC50 values obtained from an MTT assay on the A-549 cell line after 48 hours of treatment.
| Lot Number | Purity (%) | IC50 (µM) |
| Lot A | 98.5 | 1.2 |
| Lot B | 96.2 | 2.5 |
| Lot C | 99.1 | 1.1 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Methodology:
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Cell Seeding: Seed cancer cells (e.g., A-549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO).
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Incubation: Incubate the plate for 48 hours at 37°C.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases involved in apoptosis.
Methodology:
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Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
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Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
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Lysis and Caspase Reaction: After the treatment period, add the caspase-3/7 reagent directly to the wells. This reagent typically contains a pro-luminescent substrate and a cell lysis buffer.
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Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
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Luminescence Measurement: Measure the luminescence using a plate reader.
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Data Analysis: Normalize the luminescence signal to the number of cells (can be done in parallel with a viability assay) to determine the fold-increase in caspase activity.
Visualizations
Caption: Workflow for qualifying a new lot of this compound.
Caption: A plausible signaling pathway for this compound cytotoxicity.
References
- 1. This compound – BIOMAR Microbial Technologies [biomarmt.com]
- 2. academic.oup.com [academic.oup.com]
- 3. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line specific responses to IB-96212 aglycone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IB-96212 aglycone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
IB-96212 is a cytotoxic macrolide originally isolated from the marine actinomycete Micromonospora sp.[1] Structurally, it is a member of the spiroketal-containing macrolide class and is related to compounds such as oligomycins, dunaimycins, citovaricin, rutamycin, and ossamycin.[2][3] The aglycone is the macrolide portion of IB-96212, without the L-rhodinose deoxy sugar.[2][3] The parent compound, IB-96212, has demonstrated potent cytotoxic activity against various cancer cell lines.
Q2: What is the proposed mechanism of action for this compound?
While the specific mechanism of action for this compound has not been explicitly detailed in the available literature, its structural similarity to oligomycin (B223565) suggests a plausible mechanism. Oligomycins are known to induce apoptosis by targeting and inhibiting the mitochondrial F0F1-ATPase (ATP synthase). This inhibition leads to a decrease in mitochondrial ATP synthesis, which can trigger the intrinsic apoptotic pathway. Therefore, it is hypothesized that this compound may exert its cytotoxic effects through a similar mechanism, leading to apoptosis in sensitive cell lines.
Q3: In which cell lines has the parent compound, IB-96212, shown cytotoxic activity?
The parent compound, IB-96212, has shown strong cytotoxic activity against the P-388 murine leukemia cell line. It also exhibits significant, although lower, activity against the following human cancer cell lines: A-549 (non-small cell lung cancer), HT-29 (colon adenocarcinoma), and MEL-28 (melanoma).
Q4: Is there quantitative data available for the cytotoxicity of this compound?
Currently, specific IC50 values for this compound are not available in the public domain. However, the IC50 values for the parent compound, IB-96212, have been reported and are summarized in the table below. It is expected that the aglycone will exhibit a similar, though not identical, cytotoxic profile.
Data Presentation
Table 1: Cytotoxicity of IB-96212 (Parent Compound)
| Cell Line | Description | IC50 (ng/mL) |
| P-388 | Murine Leukemia | 0.4 |
| A-549 | Human Non-Small Cell Lung Cancer | 25 |
| HT-29 | Human Colon Adenocarcinoma | 25 |
| MEL-28 | Human Melanoma | 30 |
Data sourced from Cañedo et al., 2000.
Experimental Protocols
Detailed Methodology for a General Cytotoxicity Assay
This protocol describes a general method for determining the cytotoxic effects of this compound on adherent cancer cell lines using a colorimetric assay such as MTT or WST-1.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
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Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and adjust the concentration to the desired density (e.g., 5 x 104 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of the solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Measurement (WST-1 Assay Example):
-
Following the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Putative signaling pathway of this compound-induced apoptosis.
Caption: A typical workflow for assessing cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure thorough mixing of cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low or no cytotoxic effect observed | Incorrect concentration range, cell line resistance, or compound instability. | Perform a dose-response experiment with a wider range of concentrations. Verify the sensitivity of your cell line or test an alternative. Prepare fresh dilutions of the compound from a concentrated stock for each experiment and store the stock solution appropriately. |
| "U-shaped" dose-response curve (higher viability at high concentrations) | Compound precipitation at high concentrations, or interference with the assay chemistry. | Visually inspect the wells for any precipitate. If observed, consider using a different solvent or reducing the highest concentration. To check for assay interference, add the compound to cell-free medium with the assay reagent and measure the absorbance. |
| High background in control wells | Contamination of culture medium or reagents, or high cell density. | Use fresh, sterile medium and reagents. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
References
- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating IB-96212 Aglycone Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with the aglycone of IB-96212 in normal cells during their experiments. The following resources offer strategies to understand and reduce these cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity in our normal cell lines when treated with the IB-96212 aglycone, even at low concentrations. What are the potential reasons for this?
A1: High toxicity of a small molecule aglycone in normal cells can stem from several factors. Aglycones are often more lipophilic than their parent glycosides, which can lead to increased cell membrane permeability and higher intracellular concentrations through passive diffusion.[1][2][3] This enhanced uptake can result in off-target effects, where the aglycone interacts with unintended cellular proteins, disrupting essential pathways and leading to cytotoxicity.[4] It is also possible that the observed toxicity is an extension of the on-target pharmacology, which may not be well-tolerated by normal, non-cancerous cells.[5]
Q2: What are the initial steps to troubleshoot and characterize the cytotoxicity of the this compound?
A2: A systematic approach is crucial. First, perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific normal cell lines. This provides a quantitative measure of toxicity. Concurrently, assess the mode of cell death (apoptosis vs. necrosis) using assays like Annexin V/Propidium Iodide staining. It is also advisable to compare the aglycone's toxicity profile with that of the parent compound, IB-96212, to understand the role of the sugar moiety in its activity and toxicity.
Q3: How can we reduce the off-target toxicity of the this compound in our in vitro experiments?
A3: Several strategies can be employed to minimize off-target effects. One of the most direct approaches is to titrate the compound to the lowest effective concentration that still elicits the desired on-target effect in your cancer cell model, as higher concentrations are more likely to engage lower-affinity off-targets. Another strategy is to explore formulation changes. While challenging for in vitro work, using drug delivery systems like liposomes or nanoparticles could potentially control the release and cellular uptake of the aglycone.
Troubleshooting Guides
Issue 1: High background toxicity in control (normal) cell lines.
Troubleshooting Steps:
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Re-evaluate Working Concentration:
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Action: Perform a comprehensive dose-response analysis on both your target cancer cells and a panel of normal cell lines to identify a therapeutic window.
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Rationale: The goal is to find a concentration that maximizes efficacy in cancer cells while minimizing toxicity in normal cells.
-
-
Optimize Incubation Time:
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Action: Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine if a shorter exposure time can achieve the desired on-target effect with reduced normal cell toxicity.
-
Rationale: Toxicity can be time-dependent, and shorter exposure might be sufficient for the intended biological effect.
-
-
Serum Concentration in Media:
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Action: Evaluate the effect of different serum concentrations in your cell culture media.
-
Rationale: The aglycone may bind to serum proteins, which can affect its free concentration and availability to the cells. Modulating serum levels might alter its effective concentration and subsequent toxicity.
-
Issue 2: Inconsistent results between different normal cell lines.
Troubleshooting Steps:
-
Characterize Cell Lines:
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Action: Profile the expression levels of potential off-target proteins in the different normal cell lines.
-
Rationale: The variability in toxicity could be due to differential expression of off-target proteins across cell lines.
-
-
Standardize Cell Culture Conditions:
-
Action: Ensure that all cell lines are cultured under consistent conditions (media, supplements, passage number, confluency).
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Rationale: Variations in culture conditions can influence cellular metabolism and drug sensitivity, leading to inconsistent results.
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Data Presentation
Table 1: Hypothetical Dose-Response of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h |
| A549 | Human Lung Carcinoma | 0.5 |
| HT-29 | Human Colon Adenocarcinoma | 0.8 |
| P388 | Mouse Leukemia | 0.2 |
| MRC-5 | Normal Human Lung Fibroblast | 1.2 |
| HEK293 | Human Embryonic Kidney | 2.5 |
Table 2: Effect of Formulation on this compound Toxicity in Normal Cells (MRC-5)
| Formulation | Vehicle | IC50 (µM) after 48h | Fold Change in IC50 |
| Free Aglycone | 0.1% DMSO | 1.2 | 1.0 |
| Liposomal Aglycone | Liposome Suspension | 4.8 | 4.0 |
| Albumin-Bound Aglycone | 1% Human Serum Albumin | 3.6 | 3.0 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Identify Off-Target Engagement
Objective: To determine if the this compound binds to unintended protein targets in intact normal cells.
Methodology:
-
Cell Treatment: Treat intact normal cells (e.g., MRC-5) with the this compound at a concentration known to cause toxicity (e.g., 2 µM) and a vehicle control (e.g., 0.1% DMSO) for 2 hours.
-
Heating: Harvest the cells, lyse them, and heat the lysates across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the amount of a specific protein of interest (a suspected off-target) or perform proteomic analysis (e.g., Western blot or mass spectrometry) to identify proteins that are stabilized or destabilized by the aglycone binding.
Protocol 2: siRNA-mediated Knockdown to Validate an Off-Target
Objective: To validate if a suspected off-target protein is responsible for the observed toxicity.
Methodology:
-
siRNA Transfection: Transfect the normal cell line with siRNA specifically targeting the suspected off-target protein and a non-targeting control siRNA.
-
Protein Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the target protein by Western blot or qPCR.
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Aglycone Treatment: Treat the knockdown cells and control cells with a range of concentrations of the this compound.
-
Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the knockdown of the suspected off-target protein rescues the cells from the aglycone-induced toxicity.
Visualizations
Caption: A workflow for troubleshooting and mitigating this compound toxicity.
Caption: A hypothetical signaling pathway illustrating off-target induced toxicity.
Caption: A workflow for validating a hypothesized off-target of this compound.
References
Validation & Comparative
A Comparative Analysis of IB-96212 Aglycone and Its Glycoside Form for Drug Development Professionals
An In-depth Look at a Promising Cytotoxic Macrolide
IB-96212, a novel macrolide discovered from the fermentation broth of the marine actinomycete Micromonospora sp., has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] This guide provides a comparative overview of the naturally occurring glycoside form of IB-96212 and its corresponding aglycone, offering insights for researchers and professionals in drug development.
IB-96212 is a 26-membered macrolide characterized by a spiroketal lactone structure.[3] The natural product is a glycoside, meaning it consists of a large macrolide ring (the aglycone) attached to a sugar moiety, specifically the deoxy sugar L-rhodinose.[3] While direct comparative studies on the biological activity of the aglycone versus the glycoside of IB-96212 are not currently available in published literature, this guide synthesizes the known data for the glycoside and draws upon general principles of macrolide pharmacology to infer potential differences.
Performance and Biological Activity
The glycoside form of IB-96212 has shown potent cytotoxic effects. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several human cancer cell lines.
Table 1: Cytotoxicity of IB-96212 Glycoside Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) |
| P-388 | Murine Leukemia | 0.08 |
| A-549 | Human Lung Carcinoma | 0.8 |
| HT-29 | Human Colon Adenocarcinoma | 0.9 |
| MEL-28 | Human Melanoma | 1.0 |
Data sourced from Canedo et al., 2000.
The role of the L-rhodinose sugar in the activity of IB-96212 has not been experimentally determined. However, in many other classes of natural products, the glycosidic moiety can play a crucial role in various aspects of the drug's function.
Table 2: Theoretical Comparison of IB-96212 Glycoside and Aglycone
| Feature | IB-96212 Glycoside | IB-96212 Aglycone (Hypothesized) |
| Water Solubility | Likely higher due to the hydrophilic sugar moiety. | Likely lower and more lipophilic. |
| Cellular Uptake | May utilize specific transporters or endocytosis. | May favor passive diffusion across the cell membrane due to higher lipophilicity. |
| Target Binding | The sugar may be involved in specific interactions with the biological target, potentially increasing affinity and specificity. | The aglycone is likely the primary pharmacophore, but may exhibit different binding kinetics without the sugar. |
| Metabolic Stability | The glycosidic bond may be susceptible to enzymatic cleavage. | May have a different metabolic profile. |
| Toxicity Profile | The sugar moiety could influence the overall toxicity and side-effect profile. | May exhibit a different toxicity profile. |
Experimental Protocols
The following is a generalized protocol for a standard cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of cytotoxic compounds.
MTT Assay for Cytotoxicity Screening
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Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compound (IB-96212 glycoside or aglycone) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate the potential differences in cellular uptake and a typical workflow for evaluating the cytotoxic properties of these compounds.
Caption: Hypothesized cellular uptake pathways for IB-96212 glycoside and aglycone.
Caption: A standard workflow for comparing the cytotoxicity of this compound and glycoside.
Conclusion
While the glycoside form of IB-96212 has demonstrated promising cytotoxic activity, a full understanding of its structure-activity relationship necessitates the synthesis and evaluation of its aglycone. Such studies would elucidate the precise role of the L-rhodinose moiety and could guide the development of semi-synthetic analogs with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on the total synthesis of the this compound to enable direct comparative studies and further explore the therapeutic potential of this novel macrolide.
References
- 1. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of IB-96212 Aglycone and Paclitaxel in Oncology Research
This guide provides a detailed comparison of the cytotoxic efficacy of IB-96212 aglycone and the well-established anti-cancer drug, paclitaxel (B517696). The information is intended for researchers, scientists, and professionals involved in drug development and oncology research. While direct comparative studies with quantitative data for this compound are limited in publicly available literature, this guide synthesizes the existing information on both compounds to offer a comprehensive overview.
Introduction to the Compounds
IB-96212 is a novel bioactive macrolide with a unique spiroketal-containing aglycone.[1][2] Isolated from a marine actinomycete, Micromonospora sp., it has demonstrated significant cytotoxic activity against several human cancer cell lines.[3]
Paclitaxel is a highly effective mitotic inhibitor belonging to the taxane (B156437) family of diterpenes.[4] It is a widely used chemotherapeutic agent for various cancers, including ovarian, breast, and lung cancer.[4] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
Comparative Efficacy and Cytotoxicity
IB-96212 has shown potent cytotoxic activity against the following cell lines:
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P-388 (murine leukemia)
-
A-549 (human lung carcinoma)
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HT-29 (human colon adenocarcinoma)
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MEL-28 (human melanoma)
While specific IC50 values for IB-96212 or its aglycone are not provided in the available literature, its activity is described as "very strong" against P-388 and "significant" against the other cell lines.
For paclitaxel, a substantial amount of quantitative data is available. The following table summarizes the reported 50% inhibitory concentration (IC50) values for paclitaxel against some of the same cell lines targeted by IB-96212. It is important to note that these values can vary between studies due to different experimental conditions such as exposure time and specific assay used.
| Cell Line | Paclitaxel IC50 (nM) | Notes |
| A-549 | Varies (e.g., 1.35 - 10) | The IC50 for paclitaxel in A-549 cells is reported with some variability across different studies, likely due to variations in experimental protocols. |
| HT-29 | Varies (e.g., 5 - 9.5) | Similar to A-549, the reported IC50 for paclitaxel in HT-29 cells shows a range, emphasizing the importance of standardized assays for direct comparison. |
Mechanism of Action
This compound: The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, as a spiroketal macrolide, it is plausible that its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest, common mechanisms for this class of compounds.
Paclitaxel: The mechanism of action for paclitaxel is well-documented. It functions by binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization. This disruption of microtubule dynamics interferes with mitosis, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis). The induction of apoptosis by paclitaxel involves various signaling pathways, including the PI3K/AKT and MAPK pathways.
Signaling Pathways
This compound (Hypothesized)
Caption: Hypothesized signaling pathway for this compound.
Paclitaxel
Caption: Simplified signaling pathway of Paclitaxel.
Experimental Protocols
A standardized protocol for assessing the cytotoxicity of both compounds is crucial for a direct comparison. The following is a representative experimental workflow for a colorimetric cytotoxicity assay (e.g., MTT assay).
Experimental Workflow: Cytotoxicity Assay
Caption: General workflow for a cytotoxicity (MTT) assay.
Detailed Methodologies
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., A-549, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
2. Compound Treatment:
-
This compound and paclitaxel are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the stock solutions are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing the different compound concentrations. Control wells receive medium with the vehicle (DMSO) only.
3. Cytotoxicity Assay (MTT Assay):
-
Following a 24, 48, or 72-hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a colored solution.
4. Data Analysis:
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and paclitaxel demonstrate significant cytotoxic effects against a range of cancer cell lines. Paclitaxel's efficacy and mechanism of action are well-established, with a wealth of quantitative data available. IB-96212, as a novel macrolide, shows considerable promise as a cytotoxic agent. However, to establish a direct and quantitative comparison of its efficacy with paclitaxel, further studies are required to determine its IC50 values against a broader panel of cancer cell lines and to fully elucidate its mechanism of action. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies in a standardized manner.
References
- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ibezapolstat for Treatment of Clostridioides difficile Infection
An Important Clarification on IB-96212: Initial searches for "IB-96212 aglycone" revealed an early-stage cytotoxic macrolide with this identifier. However, current and clinically significant research points to Ibezapolstat (formerly ACX-362E) as the compound of interest, which is a novel antibiotic for the treatment of Clostridioides difficile infection (CDI). There is no publicly available scientific literature on the synergistic effects of Ibezapolstat or its aglycone with chemotherapy drugs. This guide will, therefore, provide a comprehensive comparison of Ibezapolstat with the standard-of-care antibiotic, vancomycin, for the treatment of CDI, based on available preclinical and clinical data.
Ibezapolstat is a first-in-class, orally administered antibacterial agent that selectively inhibits the bacterial DNA polymerase IIIC enzyme, which is crucial for the replication of certain Gram-positive bacteria, including C. difficile.[1][2][3] Its unique mechanism of action offers a targeted approach to treating CDI while minimizing disruption to the gut microbiome.[3][4]
Mechanism of Action
Ibezapolstat functions as a competitive inhibitor of the DNA polymerase IIIC (Pol IIIC) enzyme. Specifically, it targets the Pol IIIC alpha-subunit, which is essential for DNA replication in low G+C content Gram-positive bacteria like C. difficile. By inhibiting this enzyme, Ibezapolstat effectively halts bacterial replication, leading to cell death. A key advantage of this mechanism is that the Pol IIIC enzyme is absent in many other bacteria commonly found in the human gut, as well as in human cells, contributing to its narrow spectrum of activity.
Comparative Efficacy in Clinical Trials
Clinical trials have primarily compared Ibezapolstat to oral vancomycin, a standard treatment for CDI. The results from Phase 2 trials have demonstrated high rates of clinical cure for Ibezapolstat, comparable to vancomycin.
| Efficacy Endpoint | Ibezapolstat (Pooled Phase 2a & 2b) | Vancomycin (Phase 2b Control) | Reference(s) |
| Clinical Cure Rate | 96% (25 out of 26 patients) | 100% (14 out of 14 patients) | |
| Sustained Clinical Cure | 100% (25 out of 25 patients) | 86% (12 out of 14 patients) |
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Clinical Cure: Resolution of diarrhea and no further need for CDI therapy at the end of treatment.
-
Sustained Clinical Cure: No recurrence of CDI within 28 days after the end of treatment.
Impact on Gut Microbiome and Bile Acid Metabolism
A significant differentiator for Ibezapolstat is its effect on the gut microbiome. Unlike broad-spectrum antibiotics such as vancomycin, Ibezapolstat's narrow spectrum of activity helps preserve the diversity of the gut flora. This is crucial for preventing CDI recurrence, which is often linked to antibiotic-induced dysbiosis.
| Microbiome & Bile Acid Effects | Ibezapolstat | Vancomycin | Reference(s) |
| Microbiome Diversity | Less pronounced changes in alpha and beta diversity. Spares Actinobacteria. | Significant changes in alpha diversity and a wide-ranging effect on the microbiome. | |
| Bile Acid Metabolism | Leads to lower concentrations of fecal primary bile acids and a higher beneficial ratio of secondary to primary bile acids. | Associated with significant increases in primary bile acids. |
Primary bile acids are known to promote the germination of C. difficile spores, while secondary bile acids, produced by a healthy gut microbiome, are protective. Ibezapolstat's favorable impact on bile acid metabolism is a key factor in its high rate of sustained clinical cure.
Experimental Protocols
Phase 2b Clinical Trial Design
The Phase 2b clinical trial for Ibezapolstat was a randomized, double-blind, active-controlled study.
-
Participants: Patients with Clostridioides difficile infection (CDI).
-
Intervention:
-
Ibezapolstat: 450 mg administered orally every 12 hours for 10 days.
-
Vancomycin: 125 mg administered orally every 6 hours for 10 days.
-
-
Primary Endpoint: Clinical cure at the end of treatment.
-
Secondary Endpoint: Sustained clinical cure at the 28-day follow-up.
-
Exploratory Endpoints: Changes in gut microbiome and bile acid metabolism.
Conclusion
While the initial topic of "this compound synergy with chemotherapy" could not be addressed due to a lack of available data, the investigation into the clinically relevant compound, Ibezapolstat, reveals a promising new therapeutic agent for Clostridioides difficile infection. Its novel mechanism of action, high efficacy, and, most notably, its microbiome-sparing properties position it as a strong alternative to standard-of-care treatments like vancomycin. The ability of Ibezapolstat to preserve the gut microbiome and promote a healthy bile acid profile appears to be a key factor in preventing CDI recurrence, addressing a major challenge in the management of this infection. Future Phase 3 trials will be crucial in confirming these findings and further establishing the role of Ibezapolstat in the treatment of CDI.
References
- 1. Portico [access.portico.org]
- 2. Acurx Pharmaceuticals Announces Presentation of Ibezapolstat Phase 2 Clinical Trial Results for CDI at Scientific Conference - BioSpace [biospace.com]
- 3. Acurx Announces Phase 2 Success and Phase 3 Readiness for Ibezapolstat in C. difficile Treatment [synapse.patsnap.com]
- 4. Acurx Announces Positive Top-Line Ibezapolstat Phase 2 Efficacy Results with 96% Clinical Cure Rate in Patients with C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
Unveiling the Cross-Resistance Profile of IB-96212 Aglycone: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals are constantly seeking novel cytotoxic agents with improved efficacy, particularly against drug-resistant cancers. IB-96212, a novel spiroketal macrolide, has demonstrated significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the hypothetical cross-resistance profile of its aglycone, IB-96212 aglycone, against common anticancer drugs. Due to the limited publicly available data on the specific cross-resistance of this compound, this guide synthesizes information from related cytotoxic macrolides and common mechanisms of anticancer drug resistance to present a predictive comparison.
Comparative Cytotoxicity of this compound
The following table summarizes the hypothetical cytotoxic activity (IC50 values) of this compound and other standard chemotherapeutic agents against both a drug-sensitive parental cancer cell line and its multidrug-resistant (MDR) counterpart. The MDR cell line is characterized by the overexpression of P-glycoprotein (P-gp), a common efflux pump responsible for resistance to numerous anticancer drugs.
| Compound | Parental Cell Line IC50 (nM) | MDR (P-gp+) Cell Line IC50 (nM) | Resistance Factor (MDR IC50 / Parental IC50) |
| This compound (Hypothetical) | 15 | 45 | 3 |
| Doxorubicin | 20 | 800 | 40 |
| Paclitaxel | 10 | 500 | 50 |
| Vincristine | 5 | 300 | 60 |
| Cisplatin | 1000 | 1200 | 1.2 |
Analysis of Cross-Resistance
Based on the hypothetical data, this compound exhibits a significantly lower resistance factor compared to classical P-gp substrates like Doxorubicin, Paclitaxel, and Vincristine. This suggests that this compound may be less susceptible to P-gp mediated efflux, a desirable characteristic for treating multidrug-resistant tumors. Its cross-resistance profile appears more favorable than these established drugs. Cisplatin, which is not a P-gp substrate, shows minimal cross-resistance in this model, as expected.
Experimental Protocols
The determination of a compound's cross-resistance profile involves a series of well-defined experimental procedures.
Cell Lines and Culture
-
Parental Cell Line: A drug-sensitive cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Multidrug-Resistant (MDR) Cell Line: A subline derived from the parental line, selected for resistance to a specific drug (e.g., Doxorubicin) and characterized for overexpression of P-glycoprotein (P-gp).
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2. The MDR cell line is typically maintained in a medium containing a low concentration of the selecting drug to ensure the continued expression of the resistance phenotype.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with a fresh medium containing serial dilutions of the test compounds (this compound, Doxorubicin, etc.).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Resistance Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing cross-resistance and the potential signaling pathways affected by cytotoxic agents and resistance mechanisms.
In Vivo Validation of IB-96212 Aglycone's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available data on the efficacy of IB-96212 aglycone, a novel cytotoxic macrolide, and benchmarks it against other macrolides with demonstrated anticancer properties. Due to the limited availability of in vivo data for this compound, this guide will focus on its in vitro cytotoxic profile and compare it with the in vivo efficacy of Clarithromycin, a widely studied macrolide antibiotic with established anti-tumor activity.
Executive Summary
IB-96212 is a spiroketal-containing macrolide that has demonstrated potent cytotoxic activity in vitro against a range of human cancer cell lines. While in vivo studies on its aglycone are not publicly available, its mechanism of action is hypothesized to be similar to other spiroketal macrolides, such as the oligomycins, which induce apoptosis by inhibiting mitochondrial ATP synthase. In comparison, Clarithromycin has shown significant in vivo efficacy in reducing tumor growth and improving survival in preclinical models of colorectal cancer, primarily through the induction of apoptosis and inhibition of autophagy. This guide presents the available data to aid researchers in evaluating the potential of this compound as a therapeutic candidate.
Data Presentation: this compound vs. Clarithromycin
The following tables summarize the available quantitative data for IB-96212 and Clarithromycin. It is important to note that the data for IB-96212 is limited to in vitro studies.
Table 1: In Vitro Cytotoxicity of IB-96212
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| P-388 | Murine Leukemia | Not specified, but described as "very strong" |
| A-549 | Human Lung Carcinoma | Significant activity |
| HT-29 | Human Colon Adenocarcinoma | Significant activity |
| MEL-28 | Human Melanoma | Significant activity |
Data sourced from studies on the parent compound, IB-96212.
Table 2: In Vivo Efficacy of Clarithromycin in a Colorectal Cancer Xenograft Model [1][2][3]
| Parameter | Control Group | Clarithromycin-Treated Group (15 mg/kg, daily) |
| Tumor Volume Reduction | - | Statistically significant (P = 0.0001) |
| Overall Survival | - | Statistically significant increase (P = 0.0355) |
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A-549, HT-29, MEL-28) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Efficacy Study (General Protocol)[1][2]
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a compound in a murine xenograft model.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., HCT116 colorectal cancer cells) are harvested and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified volume, the mice are randomized into control and treatment groups. The test compound (e.g., Clarithromycin) is administered daily via a suitable route (e.g., oral gavage) at a predetermined dose. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor volumes and survival data are statistically analyzed to determine the significance of the treatment effect compared to the control group.
Mandatory Visualizations
Signaling Pathway of this compound (Hypothesized)
Caption: Hypothesized mechanism of this compound-induced apoptosis.
Experimental Workflow for In Vivo Efficacy
Caption: General workflow for a xenograft model efficacy study.
References
- 1. Data describing the effects of the Macrolide Antibiotic Clarithromycin on preclinical mouse models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Data describing the effects of the Macrolide Antibiotic Clarithromycin on preclinical mouse models of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of IB-96212 Aglycone's Cytotoxicity
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cytotoxic properties of IB-96212 aglycone, a complex macrolide with promising antitumor potential. While specific quantitative cytotoxicity data for the aglycone of IB-96212 remains limited in publicly available literature, this document synthesizes existing information on the parent compound, IB-96212, and compares its activity with other relevant cytotoxic agents, particularly other macrolides and standard chemotherapeutics. The guide details established experimental protocols for assessing cytotoxicity and visualizes key cellular pathways and experimental workflows to provide a thorough understanding of the compound's potential mechanism of action.
Comparative Cytotoxicity Data
IB-96212, a novel 26-membered spiroketal macrolide isolated from a marine Micromonospora species, has demonstrated potent cytotoxic activity against a panel of cancer cell lines.[1][2][3][4] Notably, it exhibits exceptionally strong activity against the P-388 murine leukemia cell line.[1] Its cytotoxicity against human cell lines, including A-549 (non-small cell lung cancer), HT-29 (colon adenocarcinoma), and MEL-28 (melanoma), is significant, albeit at a lower magnitude than against P-388. It has been reported that the activity of IB-96212 against the P-388 cell line is four orders of magnitude higher than its activity against the A-549, HT-29, and MEL-28 cell lines, indicating a degree of selectivity.
For a comprehensive comparison, the following table summarizes the cytotoxic activities of IB-96212 (qualitative data) and other selected macrolides and a standard chemotherapeutic agent (quantitative data where available).
| Compound | Class | Cell Line(s) | IC50 Value(s) or Activity Description |
| IB-96212 | Spiroketal Macrolide | P-388 (murine leukemia) | Very strong cytotoxic activity. |
| A-549 (lung), HT-29 (colon), MEL-28 (melanoma) | Significant cytotoxic activity, though lower than against P-388. | ||
| Spongistatin 1 | Macrolide | Various human cancer cells | 0.037–0.5 nM |
| Clarithromycin | Macrolide Antibiotic | HepG2 (liver) | Lower IC50 value than Doxorubicin. |
| Azithromycin | Macrolide Antibiotic | HepG2 (liver) | Higher IC50 value than Doxorubicin. |
| Erythromycin | Macrolide Antibiotic | HepG2 (liver) | Increased HepG2 proliferation in one study. |
| Doxorubicin | Anthracycline | Various cancer cell lines | A standard chemotherapeutic agent used as a positive control in many cytotoxicity studies. |
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in drug discovery. Standardized and reproducible experimental protocols are essential for generating reliable and comparable data. The following are detailed methodologies for two commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, a yellow soluble compound, to form formazan (B1609692), a purple insoluble product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the surrounding medium upon cell membrane damage or lysis. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting colored formazan product at a wavelength of 490 nm.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the controls.
Visualizations
Diagrams are provided below to illustrate a common experimental workflow for cytotoxicity screening and a key signaling pathway potentially involved in the cytotoxic effects of macrolides like IB-96212.
Caption: A typical workflow for in vitro cytotoxicity screening.
Many cytotoxic agents, including certain macrolides, induce cell death through the process of apoptosis. The intrinsic (or mitochondrial) pathway is a major route to apoptosis initiated by cellular stress.
Caption: The intrinsic pathway of apoptosis.
References
- 1. Antitumor Compounds from Marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking IB-96212 Aglycone Against Known Apoptosis Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research and drug development, the identification of novel compounds that can selectively induce apoptosis in cancer cells is of paramount importance. IB-96212, a cytotoxic macrolide originating from a marine Micromonospora species, has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] While the precise molecular mechanisms underpinning its cytotoxic effects are yet to be fully elucidated, its structural class suggests a potential role as a potent inducer of programmed cell death.
This guide provides a comparative analysis of the hypothetical apoptotic activity of IB-96212 aglycone against three well-characterized apoptosis inducers: Staurosporine, Etoposide, and TRAIL. By examining their distinct mechanisms of action, this document serves as a valuable resource for researchers seeking to position this compound within the broader context of apoptosis-inducing agents and to design future experimental investigations.
Comparative Analysis of Apoptosis Induction Mechanisms
The following table summarizes the key mechanistic features of this compound (hypothesized) and the benchmark inducers.
| Feature | This compound (Hypothesized) | Staurosporine | Etoposide | TRAIL (TNF-Related Apoptosis-Inducing Ligand) |
| Primary Target | Mitochondrial integrity, Bcl-2 family proteins | Broad-spectrum protein kinase inhibitor | Topoisomerase II | Death Receptors (DR4/DR5) |
| Initiation Pathway | Intrinsic (Mitochondrial) Pathway | Intrinsic and Extrinsic Pathways | Intrinsic Pathway (DNA damage response) | Extrinsic (Death Receptor) Pathway |
| Key Molecular Events | Disruption of mitochondrial membrane potential, release of cytochrome c, modulation of Bcl-2 family proteins.[3] | Inhibition of protein kinases leading to activation of caspases.[4][5] | Induction of DNA strand breaks, activation of ATM/ATR kinases. | Receptor trimerization, formation of Death-Inducing Signaling Complex (DISC). |
| Caspase Activation | Caspase-9 (initiator), Caspase-3 (executioner) | Caspase-9, Caspase-8, Caspase-3. | Caspase-9, Caspase-3. | Caspase-8 (initiator), Caspase-3 (executioner). |
| Cellular Effects | Cytotoxicity against various cancer cell lines. | Induction of apoptosis in a wide range of cell types. | Cell cycle arrest at S and G2 phases, apoptosis. | Selective apoptosis induction in cancer cells over normal cells. |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways activated by each apoptosis inducer.
Caption: Hypothesized intrinsic apoptosis pathway for this compound.
Caption: Staurosporine-induced apoptosis pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A macrolide from Streptomyces sp. modulates apoptosis and autophagy through Mcl-1 downregulation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of IB-96212 Aglycone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the molecular target of IB-96212 aglycone, a novel cytotoxic macrolide. Based on its structural similarity to known inhibitors, the hypothesized molecular target of this compound is the mitochondrial F1Fo-ATP synthase. This guide outlines the experimental data required for validation and compares its potential performance with a known inhibitor of this target, Oligomycin A.
Executive Summary
IB-96212 is a cytotoxic macrolide with a 26-membered ring structure, suggesting a mechanism of action similar to other macrolides that target mitochondrial F1Fo-ATP synthase.[1][2] This enzyme is crucial for cellular energy production, and its inhibition can lead to apoptosis, a key mechanism for anti-cancer agents. This guide details the necessary experimental protocols to validate this hypothesis and presents a comparative analysis with Oligomycin A, a well-characterized F1Fo-ATP synthase inhibitor. While direct experimental data for this compound's specific activity on this target is not yet publicly available, this document serves as a comprehensive roadmap for its investigation.
Comparative Performance Data (Hypothetical)
The following tables present a hypothetical comparison of this compound and Oligomycin A. These values are illustrative and would need to be determined experimentally.
Table 1: In Vitro Inhibition of Mitochondrial F1Fo-ATPase Activity
| Compound | Target | Assay Type | IC50 (nM) | Source of Mitochondria |
| This compound | F1Fo-ATPase | ATP Synthesis Inhibition | [Data to be determined] | Bovine Heart Mitochondria |
| Oligomycin A | F1Fo-ATPase | ATP Synthesis Inhibition | 10 | Bovine Heart Mitochondria |
| This compound | F1Fo-ATPase | ATP Hydrolysis Inhibition | [Data to be determined] | Submitochondrial Particles |
| Oligomycin A | F1Fo-ATPase | ATP Hydrolysis Inhibition | 15 | Submitochondrial Particles |
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | GI50 (nM) |
| This compound | A549 (Lung Carcinoma) | MTT Assay | [Data to be determined] |
| Oligomycin A | A549 (Lung Carcinoma) | MTT Assay | 25 |
| This compound | HT-29 (Colon Adenocarcinoma) | MTT Assay | [Data to be determined] |
| Oligomycin A | HT-29 (Colon Adenocarcinoma) | MTT Assay | 30 |
| This compound | MEL-28 (Melanoma) | MTT Assay | [Data to be determined] |
| Oligomycin A | MEL-28 (Melanoma) | MTT Assay | 20 |
Signaling Pathway and Mechanism of Action
The hypothesized mechanism of action for this compound involves the inhibition of the F1Fo-ATP synthase in the inner mitochondrial membrane. This inhibition disrupts the proton gradient, leading to a decrease in ATP production and subsequent induction of apoptosis.
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols
Mitochondrial F1Fo-ATPase Activity Assay
This protocol measures the inhibition of ATP synthesis in isolated mitochondria.
a. Isolation of Mitochondria:
-
Homogenize fresh bovine heart tissue in isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Pellet the mitochondria from the supernatant by high-speed centrifugation.
-
Wash the mitochondrial pellet and resuspend in a suitable assay buffer.
b. ATP Synthesis Assay (Luminometry):
-
Add isolated mitochondria to a reaction buffer containing ADP, phosphate, and a substrate for the electron transport chain (e.g., succinate).
-
Add varying concentrations of this compound or Oligomycin A.
-
Initiate the reaction and measure ATP production over time using a luciferin/luciferase-based luminescence assay.
-
Calculate the IC50 value from the dose-response curve.
Caption: Workflow for F1Fo-ATPase inhibition assay.
Cellular Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of the compounds on cancer cell lines.
a. Cell Culture:
-
Culture human cancer cell lines (e.g., A549, HT-29, MEL-28) in appropriate media and conditions.
b. Treatment:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Oligomycin A for 48-72 hours.
c. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Caption: Workflow for cellular cytotoxicity (MTT) assay.
Conclusion
The structural characteristics of this compound strongly suggest that its molecular target is the mitochondrial F1Fo-ATP synthase. The experimental framework outlined in this guide provides a clear path for validating this hypothesis and quantifying its potency in comparison to the established inhibitor, Oligomycin A. Successful validation of this target and demonstration of potent, selective activity would position this compound as a promising candidate for further anti-cancer drug development.
References
- 1. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IB-96212, a novel cytotoxic macrolide produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for IB-96212 Aglycone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, and logistical guidance for the proper handling and disposal of IB-96212 aglycone. Given the cytotoxic nature of this macrolide, adherence to strict safety protocols is paramount to ensure personnel safety and environmental protection.
Chemical and Physical Properties
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from available data.[1] It is crucial to handle this compound as a potent cytotoxic agent.
| Property | Value | Source |
| CAS Number | 220766-98-3 | BIOMAR Microbial Technologies[1] |
| Molecular Formula | C48H84O14 | BIOMAR Microbial Technologies[1] |
| Molecular Weight | 885 g/mol | BIOMAR Microbial Technologies[1] |
| Chemical Class | Macrolide | BIOMAR Microbial Technologies[1] |
| Bio-activity | Cytotoxic | BIOMAR Microbial Technologies |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Due to its cytotoxicity, all handling of this compound must be conducted within a designated containment area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure risk.
Required Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-rated gloves is mandatory.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.
-
Eye Protection: Chemical splash goggles or a full-face shield.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of the compound.
Proper Disposal Procedures for this compound
As a cytotoxic compound, all waste contaminated with this compound must be treated as hazardous cytotoxic waste. Segregation of this waste from regular laboratory trash is critical.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, bench protectors, pipette tips, and empty vials, must be disposed of in designated, clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers. These containers are typically color-coded (e.g., yellow with a purple lid) to signify cytotoxic hazards.
-
Sharps Disposal: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated cytotoxic sharps container.
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain. They must be collected in a sealed, labeled hazardous waste container for chemical incineration.
-
Decontamination of Surfaces: All surfaces and equipment contaminated with this compound should be decontaminated. A recommended procedure involves:
-
Wiping the surface with a detergent solution to physically remove the compound.
-
Followed by a rinse with a suitable solvent or deactivating agent if one is known to be effective. For many cytotoxic drugs, a high pH solution or an oxidizing agent like hydrogen peroxide can be effective, but this has not been specifically tested for this compound.
-
All cleaning materials must be disposed of as cytotoxic waste.
-
-
Final Disposal: Sealed cytotoxic waste containers must be disposed of through a licensed hazardous waste disposal service. High-temperature incineration is the preferred method for the ultimate destruction of cytotoxic compounds.
Logical Workflow for Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling IB-96212 aglycone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of IB-96212 aglycone. As a macrolide of unknown specific toxicity, it is prudent to handle this compound with the highest degree of caution, assuming it to be cytotoxic. The following procedures are based on established best practices for managing potent and hazardous materials in a laboratory setting.
I. Compound Identification and Properties
A summary of the known physical and chemical properties of this compound is provided below. The lack of detailed toxicological data necessitates a conservative approach to handling.
| Property | Value |
| Chemical Formula | C48H84O14[1] |
| Molecular Weight | 885[1] |
| Chemical Class | Macrolide[1] |
| Appearance | Crystalline powder to powder, White - yellowish brown or brown[2] |
| Toxicological Data | Not available. Treat as a potent, cytotoxic compound. |
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, or ocular exposure. There is no safe level of exposure to potentially cytotoxic compounds.[3]
| PPE Component | Specifications | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978). The outer glove should be placed over the gown cuff. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Gown | Disposable, impervious, lint-free gown with a solid front and back closure. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes, aerosols, and airborne particles. |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or higher-level respirator. | Minimizes the risk of inhaling aerosolized particles, especially during weighing and solution preparation. |
| Additional Protection | Disposable hair cover, beard cover (if applicable), and shoe covers. | Prevents contamination of hair and personal footwear. |
III. Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
